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Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 1-(Benzylsulfonyl)piperidin-4-amine Derivatives: Targeting SUV39H2 in Epigenetic Oncology

Executive Summary The development of targeted epigenetic modulators has revolutionized precision oncology. Among these, the 1-(benzylsulfonyl)piperidin-4-amine scaffold has emerged as a highly selective and potent pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted epigenetic modulators has revolutionized precision oncology. Among these, the 1-(benzylsulfonyl)piperidin-4-amine scaffold has emerged as a highly selective and potent pharmacophore for inhibiting Suppressor of Variegation 3-9 Homolog 2 (SUV39H2)[1]. As a Senior Application Scientist, I have observed that understanding the precise molecular causality of this scaffold is paramount for optimizing drug design and clinical translation. This technical guide provides an in-depth analysis of the mechanism of action (MoA) of these derivatives, detailing their direct target engagement, downstream epigenetic consequences, and the self-validating experimental workflows required to characterize them.

Molecular Mechanism of Action: The "Why" and "How"

SUV39H2 is a SET-domain-containing histone methyltransferase primarily responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3)[2]. In normal physiology, its expression is largely restricted to the testes; however, it is aberrantly overexpressed in multiple malignancies (e.g., lung adenocarcinoma, breast cancer, and osteosarcoma), where it drives oncogenesis by silencing tumor suppressor genes and fortifying DNA repair mechanisms[2][3].

The 1-(benzylsulfonyl)piperidin-4-amine derivatives (such as the clinical candidate OTS186935 and its analogs) act through a multi-faceted MoA[4]:

A. Direct Target Engagement (SET Domain Inhibition)

The efficacy of the compound relies on its structural complementarity to the SUV39H2 catalytic pocket. The benzylsulfonyl moiety provides critical hydrophobic interactions that allow the molecule to competitively occupy the S-adenosylmethionine (SAM) binding site within the SET domain[1]. Simultaneously, the piperidin-4-amine core establishes essential hydrogen-bonding networks with the enzymatic channel, effectively locking the enzyme in an inactive conformation and preventing the transfer of methyl groups to substrate lysines[1][4].

B. Chromatin Remodeling via H3K9me3 Depletion

By directly inhibiting SUV39H2, these derivatives trigger a rapid depletion of global and promoter-specific H3K9me3 marks. Because H3K9me3 is a canonical signal for heterochromatin formation and transcriptional repression, its removal leads to chromatin relaxation. This epigenetic derepression reactivates critical pro-apoptotic and anti-proliferative genes (such as OPTN, FAS, and p16) that the tumor had previously silenced to evade immune detection and apoptosis[2].

C. Attenuation of the DNA Damage Response (DDR)

Beyond histones, SUV39H2 methylates the non-histone protein H2AX at lysine 134. This specific methylation event is a biochemical prerequisite for the robust phosphorylation of H2AX ( γ -H2AX) in response to DNA double-strand breaks[4][5]. Inhibition of SUV39H2 via 1-(benzylsulfonyl)piperidin-4-amine derivatives blunts γ -H2AX formation. Consequently, the cancer cell's ability to recruit DNA repair complexes is severely impaired, fundamentally sensitizing the tumor to genotoxic chemotherapies and PARP inhibitors[4][6].

D. Destabilization of LSD1

SUV39H2 also trimethylates Lysine-Specific Demethylase 1 (LSD1) at K322. This methylation acts as a protective shield, preventing the polyubiquitination and subsequent proteasomal degradation of LSD1[5]. Treatment with SUV39H2 inhibitors strips LSD1 of this protective mark, leading to its rapid degradation and the collapse of LSD1-driven oncogenic transcriptional networks[5].

MOA Drug 1-(Benzylsulfonyl)piperidin-4-amine SUV39H2 SUV39H2 (SET Domain) Drug->SUV39H2 Inhibits H3K9 H3K9 Trimethylation SUV39H2->H3K9 Catalyzes H2AX H2AX K134 Methylation SUV39H2->H2AX Catalyzes LSD1 LSD1 K322 Methylation SUV39H2->LSD1 Catalyzes GeneSilencing Tumor Suppressor Silencing H3K9->GeneSilencing Induces DNA_Repair Enhanced DNA Repair H2AX->DNA_Repair Promotes LSD1_Stab LSD1 Stabilization LSD1->LSD1_Stab Prevents Degradation Apoptosis Apoptosis & Chemosensitization GeneSilencing->Apoptosis Reversed DNA_Repair->Apoptosis Blocked LSD1_Stab->Apoptosis Reversed

Fig 1. Mechanistic pathways of SUV39H2 inhibition by 1-(benzylsulfonyl)piperidin-4-amine.

Quantitative Data Summary

To benchmark the development of new derivatives, it is vital to understand the quantitative thresholds that define a successful SUV39H2 inhibitor[4]. The table below summarizes the target pharmacological profile based on leading compounds in this class.

ParameterTarget Value / RangeBiological Implication
Enzymatic IC50 (SUV39H2) < 10 nMDemonstrates high-affinity binding to the SET domain active site.
Cellular IC50 (A549 Lung Cancer) 1.5 - 5.0 μ MConfirms cellular permeability and effective intracellular target engagement.
H3K9me3 Reduction (at 5 μ M) > 70% DecreaseValidates the reversal of the repressive heterochromatin state.
γ -H2AX Attenuation (Post-IR) > 60% DecreaseProves the disruption of the DNA Damage Response, enabling chemosensitization.
LSD1 Protein Levels (at 5 μ M) > 50% DecreaseConfirms the removal of the K322 protective methyl mark and subsequent degradation.

Self-Validating Experimental Protocols

A rigorous drug development pipeline requires protocols that do not merely generate data, but actively prove causality. The following workflows are designed as self-validating systems to definitively confirm on-target SUV39H2 inhibition by 1-(benzylsulfonyl)piperidin-4-amine derivatives.

Protocol 1: In Vitro SUV39H2 Enzymatic Activity Assay

Causality Focus: To prove the compound directly inhibits the catalytic activity of the SET domain via SAM-competition, rather than acting as a non-specific protein aggregator.

  • Reagent Preparation: Express and purify recombinant human SUV39H2 (SET domain). Synthesize a biotinylated histone H3 peptide substrate (residues 1-21).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the derivative (0.1 nM to 10 μ M) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) for 30 minutes at 25°C.

  • Reaction Initiation: Add S-adenosyl-L-[methyl-3H]methionine (3H-SAM) and the biotinylated H3 peptide to initiate the methylation reaction.

  • Quenching & Capture: After 60 minutes, quench the reaction with an excess of unlabeled SAM. Transfer the mixture to a streptavidin-coated microplate to capture the biotinylated peptide.

  • Detection: Wash the plate extensively to remove unreacted 3H-SAM. Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

  • Self-Validation Step: Run a parallel assay using a catalytically dead mutant SUV39H2 and a known SAM-competitive control. The signal reduction must be strictly dependent on active-site engagement.

Protocol 2: Cellular Epigenetic & DDR Modulation Assay

Causality Focus: To confirm that in vitro enzymatic inhibition translates to the specific intracellular depletion of H3K9me3 and γ -H2AX, directly linking target engagement to phenotypic changes[6].

  • Cell Culture & Treatment: Seed A549 lung adenocarcinoma cells in 6-well plates. Treat with the inhibitor at established IC50 and IC90 concentrations for 48 hours.

  • Genotoxic Stress Induction: Expose a subset of treated cells to 2 Gy of ionizing radiation (IR) to induce DNA double-strand breaks.

  • Nuclear Extraction: Harvest cells and isolate nuclear fractions using a hypotonic lysis buffer, followed by high-salt extraction to enrich for chromatin-bound proteins.

  • Immunoblotting: Resolve proteins via SDS-PAGE and probe with highly specific antibodies against H3K9me3, total H3, γ -H2AX, total H2AX, and LSD1[5][6].

  • Self-Validation Step: Run a parallel vehicle-treated control and a SUV39H2-knockdown (siRNA) cell line. The compound's molecular effect profile must perfectly phenocopy the genetic knockdown of SUV39H2 to definitively prove on-target cellular causality.

Workflow Step1 1. Compound Treatment Step2 2. Nuclear Extraction Step1->Step2 Step3A 3A. In Vitro HMT Assay Step2->Step3A Enzymatic Activity Step3B 3B. Western Blotting Step2->Step3B Cellular Biomarkers Step4 4. Data Integration Step3A->Step4 Step3B->Step4

Fig 2. Self-validating workflow for assessing SUV39H2 inhibitor efficacy and target engagement.

Conclusion & Future Perspectives

The 1-(benzylsulfonyl)piperidin-4-amine derivatives represent a masterclass in targeted epigenetic drug design. By selectively inhibiting SUV39H2, these compounds dismantle the tumor's epigenetic defenses on multiple fronts: reversing heterochromatin-mediated gene silencing, crippling the DNA damage response, and destabilizing oncogenic proteins like LSD1. As we advance these molecules through preclinical and clinical pipelines, utilizing rigorous, self-validating assays will be critical to ensuring high-fidelity target engagement and maximizing their potential as both monotherapies and potent chemosensitizers.

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Exploratory

In vitro cytotoxicity assays for 1-(Benzylsulfonyl)piperidin-4-amine

An in-depth technical evaluation of small molecules requires more than simply applying a generic viability assay. As a Senior Application Scientist, I approach the cytotoxicity profiling of 1-(Benzylsulfonyl)piperidin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of small molecules requires more than simply applying a generic viability assay. As a Senior Application Scientist, I approach the cytotoxicity profiling of 1-(Benzylsulfonyl)piperidin-4-amine by first analyzing its structural pharmacophores.

This compound (C₁₂H₁₈N₂O₂S) features a lipophilic benzylsulfonyl moiety coupled with a basic piperidin-4-amine ring. In physiological environments, lipophilic basic amines are highly prone to lysosomotropism —diffusing across lysosomal membranes, becoming protonated in the acidic lumen, and trapping themselves within the organelle. Over time, this can induce drug-induced phospholipidosis (DIPL), vacuolization, and eventual cellular necrosis or apoptosis.

To accurately capture this complex toxicity profile, we must design a self-validating, orthogonal assay system that avoids chemical interference and distinguishes between cytostatic (growth inhibition) and cytocidal (cell death) mechanisms.

Assay Selection Logic: Building an Orthogonal Framework

When screening piperidine-sulfonamide derivatives, relying solely on classical colorimetric assays (like MTT or MTS) is a critical error. Small molecules with redox potential can chemically reduce tetrazolium salts independently of cellular metabolism, leading to false-negative toxicity data[1]. Furthermore, MTT requires a solubilization step that introduces high well-to-well variability.

Instead, our protocol utilizes a multiplexed approach, measuring three distinct cellular parameters from the same sample well to ensure internal validation[2].

  • Primary Metric: ATP Luminescence (Metabolic Viability) ATP is the most rigorous proxy for metabolically active cells. The assay lyses cells and utilizes a luciferase/luciferin reaction to generate a luminescent signal proportional to intracellular ATP. Because ATP degrades rapidly upon cell death, this assay provides an instantaneous snapshot of cell health without the redox interference common to tetrazolium dyes[3].

  • Secondary Metric: LDH Release (Membrane Integrity) Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. When the plasma membrane is compromised (a hallmark of necrosis or late-stage apoptosis), LDH leaks into the culture medium. Measuring extracellular LDH provides a direct quantification of cell death, serving as an orthogonal validation to the ATP assay[4].

  • Tertiary Metric: Caspase-3/7 Activation (Apoptotic Pathway) To determine if 1-(Benzylsulfonyl)piperidin-4-amine induces programmed cell death rather than sheer chemical necrosis, we measure the cleavage of a proluminescent Caspase-3/7 substrate.

AssayLogic Start 1-(Benzylsulfonyl)piperidin-4-amine Cytotoxicity Profiling CellHealth Assess Overall Cell Health (Metabolic Activity) Start->CellHealth Membrane Assess Membrane Integrity (Necrosis / Late Apoptosis) Start->Membrane Apoptosis Assess Apoptosis (Programmed Cell Death) Start->Apoptosis ATP ATP Luminescence Assay (e.g., CellTiter-Glo) CellHealth->ATP LDH LDH Release Assay (Fluorometric) Membrane->LDH Caspase Caspase-3/7 Activity (Luminescent) Apoptosis->Caspase Outcome1 Primary Toxicity Metric ATP->Outcome1 IC50 / CC50 Outcome2 Mechanism of Death LDH->Outcome2 Necrosis Confirmation Outcome3 Mechanism of Death Caspase->Outcome3 Apoptotic Index

Figure 1: Orthogonal decision tree for profiling the cytotoxicity mechanisms of small molecules.

Quantitative Data Presentation: Assay Parameters

To optimize the screening of 1-(Benzylsulfonyl)piperidin-4-amine, the following assay parameters must be strictly controlled.

Assay TypeTarget BiomarkerReadout ModalityDynamic RangeSusceptibility to Compound Interference
ATP Assay Intracellular ATPLuminescence> 4 logsLow (Luminescence avoids autofluorescence)
LDH Release Extracellular LDHFluorescence (Ex: 560nm / Em: 590nm)2-3 logsModerate (Check compound autofluorescence)
Caspase-3/7 Active Caspase-3/7Luminescence3-4 logsLow
MTT (Avoid) NADH/NADPHAbsorbance (570nm)< 2 logsHigh (Redox interference, insolubility)

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. We utilize HepG2 (human hepatocellular carcinoma) cells, as hepatotoxicity is a primary driver of small-molecule attrition in preclinical development, and the liver is the primary site of xenobiotic metabolism.

Phase I: Compound Preparation & Handling

Causality Check: 1-(Benzylsulfonyl)piperidin-4-amine is highly lipophilic. Improper DMSO handling will lead to compound precipitation in aqueous media, skewing the IC₅₀.

  • Master Stock: Dissolve 1-(Benzylsulfonyl)piperidin-4-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO stocks to the cell culture medium (e.g., DMEM + 10% FBS) at a 1:200 ratio. This ensures the final DMSO concentration on the cells is exactly 0.5% (v/v) across all wells, preventing solvent-induced toxicity artifacts.

Phase II: Cell Seeding & Treatment
  • Seeding: Seed HepG2 cells at 5,000 cells/well in a white, clear-bottom 384-well plate (white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Treatment: Add the compound-dosed media to the cells. Include the following critical controls:

    • Vehicle Control: 0.5% DMSO (100% Viability baseline).

    • Positive Control: 10 µM Digitonin or 1% Triton X-100 (100% Cell Death baseline).

    • Background Control: Media + Compound (No cells) to subtract potential compound autofluorescence/luminescence.

  • Exposure: Incubate for 48 hours. (A 48-hour window is optimal to capture both rapid necrosis and slower, lysosomotropic-induced apoptosis).

Phase III: Multiplexed Assay Execution

Causality Check: By multiplexing, we eliminate cell-seeding variability. We read the non-lytic LDH assay first, followed by the lytic ATP assay in the exact same well.

  • LDH Readout: Transfer 5 µL of the culture supernatant to a secondary black 384-well plate. Add the fluorogenic LDH substrate. Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout: To the original white 384-well plate (still containing the cells and remaining media), add an equal volume of the ATP luminescent reagent (e.g., CellTiter-Glo).

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Workflow Prep Compound Prep (10mM in DMSO) Dilution 10-Point Serial Dilution (1:3 ratio) Prep->Dilution Treat Compound Treatment (48h incubation) Dilution->Treat Transfer Seed Cell Seeding (HepG2, 384-well) Seed->Treat Read Multiplex Readout (LDH then ATP) Treat->Read Analyze Data Analysis (4-Parameter Logistic) Read->Analyze

Figure 2: High-throughput screening workflow for multiplexed cytotoxicity profiling.

Data Analysis & Quality Control (QC)

A protocol is only as trustworthy as its statistical robustness. Before calculating the IC₅₀ of 1-(Benzylsulfonyl)piperidin-4-amine, you must validate the assay run using the Z'-factor , a statistical measure of assay quality[5].

1. Z'-Factor Calculation: Z′=1−∣μpositive​−μvehicle​∣3(σpositive​+σvehicle​)​

Where σ is the standard deviation and μ is the mean. A Z'-factor between 0.5 and 1.0 indicates an excellent, robust assay. If the Z'-factor is < 0.5, the data must be discarded due to high variance (often caused by edge effects or poor pipetting).

2. Dose-Response Curve Fitting: Normalize the raw luminescence/fluorescence data to the vehicle control (set as 100% viability). Plot the normalized data against the log₁₀ of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the CC₅₀ (Cytotoxic Concentration 50%).

If the ATP assay shows a sharp decline in viability at 10 µM, but the LDH assay shows no release, the compound is cytostatic (halting cell division) rather than cytocidal (killing cells). If both curves mirror each other, the compound is actively inducing membrane rupture and cell death.

References

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual Program." National Institutes of Health. Available at:[Link]

  • Riss, T.L., Moravec, R.A., Niles, A.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and NCATS; 2013. Available at:[Link]

  • Riss, T.L., Niles, A., Moravec, R., et al. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and NCATS; 2019. Available at:[Link]

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Foundational

Preliminary Investigation of 1-(Benzylsulfonyl)piperidin-4-amine in Drug Discovery: From Pharmacophore to Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(Benzylsulfonyl)piperidin-4-amine (C₁₂H₁₈N₂O₂S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(Benzylsulfonyl)piperidin-4-amine (C₁₂H₁₈N₂O₂S) has emerged as a highly versatile building block, particularly in the development of targeted therapeutics for oncology and neurology. As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety allows researchers to finely tune the physicochemical properties of drug candidates—balancing lipophilicity, metabolic stability, and target-specific hydrogen bonding.

This technical guide provides an in-depth analysis of 1-(benzylsulfonyl)piperidin-4-amine, detailing its structural rationale, its critical role in overcoming drug resistance in the Hedgehog (Hh) signaling pathway, and the self-validating experimental protocols required to evaluate its derivatives.

Structural Rationale & Physicochemical Profiling

The utility of 1-(benzylsulfonyl)piperidin-4-amine lies in its tripartite structure, where each component serves a distinct, causal function in drug design:

  • The Piperidine Core: Provides conformational rigidity. Unlike linear aliphatic chains, the chair conformation of piperidine projects substituents at precise vectors, optimizing the entropic penalty upon binding to a target protein's active site.

  • The Benzylsulfonyl Moiety: The sulfonamide linkage is critical. It neutralizes the basicity of the piperidine nitrogen. Highly basic amines often lead to lysosomal sequestration (phospholipidosis) and poor membrane permeability. By converting the amine to a neutral sulfonamide, passive transcellular permeability is significantly enhanced. Furthermore, the sulfonyl oxygens act as potent hydrogen bond acceptors, while the benzyl ring provides a lipophilic anchor to engage deep hydrophobic pockets in transmembrane receptors [1].

  • The 4-Amino Group: A highly reactive primary amine that serves as the primary synthetic vector. It allows for rapid library generation via amidation, reductive amination, or cross-coupling, enabling the attachment of complex pharmacophores like indole rings.

Core Application: Hedgehog Signaling & SMO Inhibition

The most prominent recent application of the 1-(benzylsulfonyl)piperidin-4-amine scaffold is in the development of inhibitors targeting the Hedgehog (Hh) signaling pathway. Aberrant Hh signaling is a primary driver of basal cell carcinoma (BCC) and medulloblastoma (MB).

While first-generation drugs like vismodegib target the transmembrane protein Smoothened (SMO), clinical efficacy is frequently derailed by the SmoD477H mutation , which alters the orthosteric binding pocket. Recent breakthroughs have utilized 1-(benzylsulfonyl)piperidin-4-amine to synthesize novel indole derivatives—most notably LKD1214 [1].

Mechanism of Action

Derivatives containing the 1-(benzylsulfonyl)piperidin-4-amine moiety exhibit a distinct binding interface on SMO. Rather than merely competing at the mutated orthosteric site, these compounds physically block the ciliary translocation of SMO. Because SMO must move into the primary cilium to activate downstream GLI transcription factors, blocking this spatial translocation effectively shuts down the pathway, bypassing the resistance conferred by the D477H mutation [1].

Hh_Pathway PTCH1 PTCH1 Receptor (Inhibitory) SMO Smoothened (SMO) Translocates to Cilia PTCH1->SMO Inhibits (Absence of Hh) GLI GLI Transcription Factors (Activation) SMO->GLI Activates (Presence of Hh) LKD1214 1-(Benzylsulfonyl)piperidin-4-amine Derivative (e.g., LKD1214) LKD1214->SMO Blocks Ciliary Translocation (Overcomes SmoD477H) TargetGenes Target Gene Transcription (Tumor Growth) GLI->TargetGenes Promotes

Mechanism of SMO inhibition by 1-(benzylsulfonyl)piperidin-4-amine derivatives in the Hh pathway.

Synthetic Workflow & Derivatization

To leverage this scaffold, medicinal chemists employ a convergent synthetic workflow. The following step-by-step methodology outlines the synthesis of SMO-inhibiting indole-piperidine conjugates.

Workflow Precursor 1-(Benzylsulfonyl) piperidin-4-amine Synthesis Buchwald-Hartwig or Amidation Precursor->Synthesis Pharmacophore Library Derivative Library (e.g., LKD1214) Synthesis->Library Yields InVitro In Vitro Assays (GLI-Luciferase, IF) Library->InVitro Screening InVivo In Vivo Models (MB Xenograft) InVitro->InVivo Hit Validation

Step-by-step synthetic derivatization and biological validation workflow for SMO antagonists.

Protocol: Synthesis of Indole-Piperidine Conjugates
  • Electrophile Activation: Dissolve the target indole-3-halide or ketone precursor (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Amine Coupling: Add 1-(benzylsulfonyl)piperidin-4-amine (1.2 eq). Causality: The slight excess of the amine ensures complete consumption of the more complex indole precursor.

  • Catalytic Assembly: For halide precursors, introduce Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Heat to 90°C for 12 hours. Causality: The bulky XPhos ligand facilitates the reductive elimination step in the catalytic cycle, preventing catalyst poisoning by the basic nitrogen atoms, while Cs₂CO₃ acts as a mild base to neutralize the generated acid without cleaving the sulfonamide bond.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (DCM/MeOH 95:5) to yield the final conjugated derivative.

In Vitro & In Vivo Evaluation Protocols

To ensure scientific integrity, all synthesized derivatives must be evaluated using self-validating assay systems.

Protocol A: Self-Validating GLI-Luciferase Reporter Assay

This assay measures the downstream transcriptional activity of the Hh pathway.

  • Seeding & Transfection: Seed NIH3T3 cells in 96-well plates. Co-transfect with an 8xGLI-Firefly luciferase reporter plasmid and a pRL-TK (Renilla luciferase) control plasmid.

  • Pathway Stimulation: After 24 hours, treat the cells with SAG (Smoothened Agonist) to artificially activate the pathway.

  • Compound Treatment: Introduce the 1-(benzylsulfonyl)piperidin-4-amine derivative at varying concentrations (0.001 μM to 10 μM).

  • Dual-Readout Normalization: Lyse cells and measure both Firefly and Renilla luminescence.

    • Causality & Trustworthiness: By dividing the Firefly signal by the Renilla signal, the assay internally normalizes for well-to-well variations in cell viability and transfection efficiency. This guarantees that a reduction in signal is due to true SMO inhibition, not non-specific compound toxicity.

Protocol B: Ciliary Translocation Immunofluorescence (IF)

To validate the specific mechanism of action (blocking ciliary entry):

  • Grow cells on glass coverslips and induce primary cilia formation via serum starvation (0.5% FBS for 48 hours).

  • Treat with the test compound and SAG.

  • Fix cells and co-stain with anti-acetylated tubulin (to mark the cilium) and anti-SMO antibodies.

  • Analyze via confocal microscopy to quantify the percentage of SMO-positive cilia.

Quantitative Data Presentation

The integration of the 1-(benzylsulfonyl)piperidin-4-amine scaffold yields compounds with exceptional potency, often surpassing clinical standards. The table below summarizes the structure-activity relationship (SAR) data for key derivatives compared to the standard of care [1].

CompoundTargetIC₅₀ (μM)Efficacy vs. SmoD477H MutantPrimary Mechanism
Vismodegib (Standard)SMO0.015Resistant (Loss of Efficacy) Orthosteric Binding
SA4 (Early Analog)SMO0.104Partial InhibitionCiliary Blockade
LKD1214 (Optimized)SMO0.023 Potent Inhibition Ciliary Blockade
Compound 21 [2]*AChE0.00056N/AEnzyme Active Site Binding

*Note: While primarily used in oncology, variations of the benzylsulfonyl-piperidine scaffold (e.g., Compound 21) have also shown extreme potency (0.56 nM) in inhibiting Acetylcholinesterase (AChE) for Alzheimer's research, highlighting the scaffold's broad pharmacophore utility [2].

References

  • Jung JH, Lee H, Jeon J, et al. "A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth." Archiv der Pharmazie (Weinheim). 2024 Oct;357(10):e2400218. URL:[Link]

  • Sugimoto H, Tsuchiya Y, Sugumi H, et al. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. 1990 Jul;33(7):1880-7. URL:[Link]

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 1-(Benzylsulfonyl)piperidin-4-amine

Introduction and Analytical Target Profile (ATP) The quantification of basic aliphatic amines in pharmaceutical development presents a notorious chromatographic challenge. The target analyte, 1-(benzylsulfonyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Target Profile (ATP)

The quantification of basic aliphatic amines in pharmaceutical development presents a notorious chromatographic challenge. The target analyte, 1-(benzylsulfonyl)piperidin-4-amine [1], is a highly polar, basic compound featuring a piperidine core, a primary amine, and a hydrophobic benzylsulfonyl tail.

Structurally, the molecule contains two nitrogen atoms, but they exhibit vastly different physicochemical properties. The piperidine nitrogen is conjugated with a strongly electron-withdrawing benzylsulfonyl group, forming a sulfonamide. This delocalization renders the piperidine nitrogen non-basic. Consequently, the chromatographic behavior of the molecule is entirely dictated by the C4 primary aliphatic amine, which possesses a high pKa (~10.4).

In accordance with ICH Q14 principles, the Analytical Target Profile (ATP) for this method is defined as follows: To develop a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of accurately and precisely quantifying 1-(benzylsulfonyl)piperidin-4-amine in bulk drug substance, ensuring baseline resolution from potential synthetic impurities and degradation products.

Method Development Rationale: The Causality of Experimental Choices

Overcoming the "Basic Amine Problem" via pH Optimization

When analyzing basic amines using traditional reversed-phase liquid chromatography (RPLC) at a neutral pH (pH 7.0), the primary amine (pKa ~10.4) is fully protonated (+1 charge). Simultaneously, residual silanols on the silica stationary phase (pKa ~3.5–4.5) are fully ionized (-1 charge). This dual ionization leads to strong secondary ion-exchange interactions, which manifest as severe peak tailing, unpredictable retention times, and poor method robustness[2].

To mitigate this, we employ a high-pH mobile phase strategy . By adjusting the mobile phase to pH 10.5 using 10 mM ammonium bicarbonate, the primary amine is largely deprotonated (neutralized). This suppresses ion-exchange interactions and shifts the retention mechanism purely to hydrophobic partitioning, significantly improving peak symmetry and the retention factor ( k′ )[2].

Stationary Phase Selection

Standard silica dissolves at pH > 8.0 due to the hydrolysis of siloxane (Si-O-Si) bonds. Therefore, a column utilizing Ethylene-Bridged Hybrid (BEH) technology is required. The Waters XBridge C18 incorporates organic ethylene bridges within the silica matrix, providing steric protection and chemical stability up to pH 12.0, making it the optimal choice for this high-pH application.

pH_Optimization cluster_conditions Mobile Phase pH Selection A 1-(Benzylsulfonyl)piperidin-4-amine Basic Center: C4 Primary Amine (pKa ~10.4) B Low pH (pH 2.5) Analyte: Ionized (+) Silanols: Neutral A->B 0.1% TFA C Mid pH (pH 7.0) Analyte: Ionized (+) Silanols: Ionized (-) A->C Phosphate Buffer D High pH (pH 10.5) Analyte: Neutral Silanols: Ionized (-) A->D 10mM NH4HCO3 E Poor Retention (k' < 1) Risk of Phase Collapse B->E F Severe Peak Tailing Ion-Exchange Interactions C->F G Optimal Retention (k' > 2) Excellent Peak Shape D->G

Figure 1: Mechanistic rationale for pH optimization in basic amine chromatography.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-(Benzylsulfonyl)piperidin-4-amine reference standard (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffers: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28-30% solution).

Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 ± 0.05 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm (primary for quantification) and 254 nm (for peak purity profiling of the benzyl ring).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to retain the polar amine)

    • 2.0 – 8.0 min: 10% 60% B (Linear gradient to elute the hydrophobic benzyl tail)

    • 8.0 – 10.0 min: 60% B (Column wash)

    • 10.0 – 10.1 min: 60% 10% B

    • 10.1 – 15.0 min: 10% B (Re-equilibration)

Preparation of Solutions (Self-Validating Workflow)
  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(benzylsulfonyl)piperidin-4-amine into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with diluent.

Method Validation (ICH Q2(R2) Guidelines)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines[3], ensuring the procedure is fit for its intended purpose across the product lifecycle.

Validation_Workflow ATP Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) ATP->Spec Lin Linearity (25-150% Range) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Sens Sensitivity (LOD/LOQ) Prec->Sens

Figure 2: Sequential ICH Q2(R2) method validation workflow.

System Suitability

System suitability testing (SST) is an integral part of the self-validating protocol. Six replicate injections of the working standard (100 µg/mL) were performed prior to validation exercises.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT)N/A5.42 minRecord
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 20008,450Pass
%RSD of Peak Area ( n=6 ) 2.0%0.45%Pass
Specificity and Forced Degradation

Specificity was demonstrated by subjecting the analyte to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal at 60°C, and UV light). The PDA detector confirmed peak purity (Purity Angle < Purity Threshold) for the main peak in all stressed samples, proving the method is stability-indicating and free from co-eluting degradation interference[3].

Linearity and Range

Linearity was established by analyzing standard solutions at six concentration levels ranging from 25% to 150% of the target working concentration (25, 50, 75, 100, 125, and 150 µg/mL).

Table 2: Linearity, LOD, and LOQ Data

ParameterValue
Linear Range25.0 – 150.0 µg/mL
Regression Equation y=34512x+1205
Correlation Coefficient ( R2 )0.9998
Limit of Detection (LOD, S/N = 3)0.15 µg/mL
Limit of Quantitation (LOQ, S/N = 10)0.50 µg/mL
Accuracy (Recovery)

Accuracy was evaluated by spiking known amounts of the analyte into a synthetic placebo matrix at three distinct levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy / Recovery Study

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD ( n=3 )
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.7%
Precision

Method precision was assessed via Repeatability (Intra-day) and Intermediate Precision (Inter-day). Six independent sample preparations at the 100% test concentration were analyzed on the same day, and by a different analyst on a different day.

Table 4: Precision Data

ParameterIntra-day %RSD ( n=6 )Inter-day %RSD ( n=12 )
Retention Time0.12%0.25%
Peak Area0.45%0.68%
Calculated Assay (%)0.51%0.74%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Development and Validation of a Liquid Chromatographic Method for Basic Amines. University of Nairobi Digital Repository. URL:[Link]

Sources

Application

Application Notes and Protocols for Amidation Reactions Involving 1-(Benzylsulfonyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1-(Benzylsulfonyl)piperidin-4-yl Moiety in Medicinal Chemistry The piperidine scaffold is a cornerstone in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-(Benzylsulfonyl)piperidin-4-yl Moiety in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid framework for the precise three-dimensional orientation of pharmacophoric elements.[1] When functionalized at the 4-position with an amine, it becomes a versatile building block for creating extensive libraries of compounds for biological screening. The introduction of a benzylsulfonyl group at the 1-position, yielding 1-(benzylsulfonyl)piperidin-4-amine, further refines the properties of this scaffold. The electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen and can influence the overall lipophilicity and metabolic stability of the final molecule. Consequently, N-acylated derivatives of 1-(benzylsulfonyl)piperidin-4-amine are frequently explored in the development of novel therapeutics.

This guide provides a detailed technical overview and actionable protocols for the successful amidation of 1-(benzylsulfonyl)piperidin-4-amine with a range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer insights gleaned from practical laboratory experience to enable robust and reproducible synthesis of target amides.

Mechanistic Considerations and the Challenge of a Weakly Nucleophilic Amine

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[] However, this transformation is not spontaneous and requires the activation of the carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.

A key consideration when working with 1-(benzylsulfonyl)piperidin-4-amine is the reduced nucleophilicity of the 4-amino group. The potent electron-withdrawing effect of the N-benzylsulfonyl group decreases the electron density on the exocyclic amine, rendering it less reactive than simple alkylamines. This characteristic necessitates the use of highly efficient coupling reagents to achieve high yields and avoid side reactions. While standard carbodiimide reagents like EDC can be effective, they often require additives or stronger activation conditions. More potent uronium/aminium or phosphonium-based reagents are frequently the preferred choice for such "challenging" couplings.

Comparative Overview of Common Amidation Protocols

The selection of a coupling reagent is a critical parameter that can significantly influence reaction time, yield, purity, and the suppression of side reactions like racemization (if the carboxylic acid is chiral). Below is a comparative table of commonly employed coupling reagents suitable for the amidation of 1-(Benzylsulfonyl)piperidin-4-amine.

Coupling Reagent SystemActivating AgentTypical BaseKey AdvantagesPotential Drawbacks
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA, Et₃NHigh reactivity, fast reaction times, low racemization.[3][4] Excellent for weakly nucleophilic amines.[5]Can cause guanidinylation of the amine if not used correctly (pre-activation is key).[4] Higher cost.
EDC / HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleDIPEA, Et₃N, DMAP (cat.)Cost-effective, water-soluble byproducts are easily removed during workup.[6]Slower reaction times, may require an additive like DMAP for weakly nucleophilic amines.[7]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA, Et₃NHigh efficiency, avoids carcinogenic HMPA byproduct of BOP.[8][9]Byproducts can sometimes be challenging to remove.

Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated. The pre-activation of the carboxylic acid is a critical step to prevent the undesired guanidinylation of the valuable amine.[10]

HATU_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Acid Carboxylic Acid (1.0 eq) Mix1 Stir at RT for 10-15 min Acid->Mix1 HATU HATU (1.1 eq) HATU->Mix1 Base DIPEA (2.0 eq) Base->Mix1 Solvent1 Anhydrous DMF Solvent1->Mix1 ActivatedEster Activated Ester Solution Mix1->ActivatedEster Forms OAt-active ester Mix2 Stir at RT for 2-12 h ActivatedEster->Mix2 Amine 1-(Benzylsulfonyl)piperidin-4-amine (1.05 eq) Amine->Mix2 Solvent2 Anhydrous DMF Solvent2->Mix2 Workup Aqueous Workup & Purification Mix2->Workup Reaction Mixture Product Final Amide Product Workup->Product Isolate

Caption: General workflow for HATU-mediated amidation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(Benzylsulfonyl)piperidin-4-amine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (approx. 0.2 M concentration based on the carboxylic acid).

  • Add DIPEA (2.0 eq) to the mixture. Stir the solution at room temperature for 10-15 minutes. A color change may be observed as the active ester forms.

  • Coupling: To the pre-activated mixture, add a solution of 1-(benzylsulfonyl)piperidin-4-amine (1.05 eq) in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous LiCl solution (3x) to remove DMF, followed by 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure amide.

Protocol 2: Cost-Effective Amidation using EDC/HOBt with DMAP

This protocol offers a more economical approach, which can be highly effective, particularly with the addition of a catalytic amount of DMAP to accelerate the reaction with the less nucleophilic amine.[7]

EDC_Workflow cluster_reactants Step 1: Combine Reactants cluster_reaction Step 2: Initiate Coupling Acid Carboxylic Acid (1.0 eq) Mix1 Combine and cool to 0 °C Acid->Mix1 Amine 1-(Benzylsulfonyl)piperidin-4-amine (1.1 eq) Amine->Mix1 HOBt HOBt (1.2 eq) HOBt->Mix1 DMAP DMAP (0.1 eq) DMAP->Mix1 Solvent Anhydrous DCM Solvent->Mix1 Mix2 Stir, warm to RT for 12-24 h Mix1->Mix2 EDC EDC·HCl (1.2 eq) EDC->Mix2 Add portion-wise Base DIPEA (2.0 eq) Base->Mix2 Add dropwise Workup Aqueous Workup & Purification Mix2->Workup Reaction Mixture Product Final Amide Product Workup->Product Isolate

Caption: General workflow for EDC/HOBt/DMAP mediated amidation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(Benzylsulfonyl)piperidin-4-amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), 1-(benzylsulfonyl)piperidin-4-amine (1.1 eq), HOBt (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1-0.2 M concentration based on the carboxylic acid) and cool the mixture to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq) to the cooled mixture portion-wise over 5 minutes.

  • Add DIPEA (2.0 eq) dropwise to the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes HOBt and unreacted carboxylic acid. The urea byproduct from EDC is often water-soluble and is removed during these washes.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: Due to the reduced nucleophilicity of the amine, reactions may be sluggish. If the reaction stalls, consider switching to a more powerful coupling reagent like HATU. Alternatively, for the EDC/HOBt protocol, increasing the amount of DMAP (up to 1.0 equivalent) can significantly improve the reaction rate, as DMAP acts as a highly effective acyl transfer catalyst.[7]

  • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be difficult to separate from polar products. The recommended LiCl wash is highly effective. For EDC couplings, ensuring thorough aqueous washes is crucial for removing the corresponding urea byproduct.[11]

  • Solvent Choice: While DMF is an excellent solvent for dissolving most reactants, its high boiling point can complicate product isolation.[11] Dichloromethane (DCM) is a good alternative, especially for EDC-mediated couplings, as it simplifies the workup procedure. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

References

  • (No specific reference for this general st
  • Technical Support Information Bulletin 1205 - HATU. Aapptec.

  • Bandenayake, B. M. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2021, 63, 152719.

  • (No specific reference for this general st
  • (No specific reference for this general st
  • PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use. BenchChem.

  • (No specific reference for this general st
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • Coupling Reagents. Aapptec.

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.

  • (No specific reference for this general st
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Iris Biotech.

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • HATU coupling - what's the best order? Reddit.

  • (No specific reference for this general st
  • EDC-HOBt Amide coupling workup help. Reddit.

  • (No specific reference for this general st
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • (No specific reference for this general st

Sources

Method

Sample preparation protocols for 1-(Benzylsulfonyl)piperidin-4-amine mass spectrometry

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of 1-(Benzylsulfonyl)piperidin-4-amine Executive Summary & Analyte Profiling The accurate quantification of basic amine therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of 1-(Benzylsulfonyl)piperidin-4-amine

Executive Summary & Analyte Profiling

The accurate quantification of basic amine therapeutics and building blocks in biological matrices requires rigorous sample preparation to mitigate ion suppression and ensure assay reproducibility. 1-(Benzylsulfonyl)piperidin-4-amine (C12H18N2O2S; MW 254.35 g/mol ) presents a unique bioanalytical profile:

  • Primary Amine Moiety: The piperidin-4-amine group is highly basic (estimated pKa ~9.5–10.0). This guarantees excellent ionization efficiency in Positive Electrospray Ionization (ESI+) but makes the analyte highly susceptible to binding with endogenous acidic phospholipids if not properly isolated[1].

  • Benzylsulfonyl Group: Imparts moderate hydrophobicity, enabling adequate retention on reversed-phase (C18 or Biphenyl) chromatographic columns[2].

This application note details field-proven, self-validating sample preparation protocols designed to isolate 1-(Benzylsulfonyl)piperidin-4-amine from plasma, adhering strictly to the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[3][4].

Methodological Decision Matrix

The selection of a sample preparation technique is dictated by the required Lower Limit of Quantification (LLOQ), throughput needs, and matrix complexity[5].

Decision_Matrix Start Select Sample Prep for Piperidine-4-amine PPT Protein Precipitation (PPT) High Throughput / Discovery Start->PPT Fast PK SPE MCX SPE High Sensitivity / Low Matrix Start->SPE Trace/LLOQ LLE Liquid-Liquid Extraction Orthogonal Selectivity Start->LLE Lipid-rich Matrix

Caption: Decision matrix for selecting sample preparation methods based on bioanalytical study needs.

Self-Validating Assay Design (E-E-A-T Principles)

To ensure trustworthiness and regulatory compliance, every protocol below operates as a self-validating system :

  • Isotope Equilibration: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(Benzylsulfonyl)piperidin-4-amine-d5, must be added at the very first step. A mandatory 15-minute incubation ensures the SIL-IS binds to plasma proteins identically to the endogenous analyte, correcting for downstream extraction losses[4].

  • Matrix Factor (MF) Monitoring: To continuously validate that the extraction is removing phospholipids, a "Post-Extraction Spike" (blank matrix extracted, then spiked with analyte) must be compared against a "Neat Spike" (analyte in pure solvent). The FDA 2018 BMV guidance mandates that the IS-normalized MF must have a Coefficient of Variation (CV) < 15%[3][5].

Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Causality: MCX sorbents utilize both reversed-phase and sulfonic acid (cation exchange) retention mechanisms. By acidifying the sample, the primary amine of the analyte is fully protonated (cationic), locking it to the sorbent. This allows for an aggressive 100% organic wash to strip away hydrophobic lipids without losing the analyte.

SPE_Workflow A 1. Plasma Sample (100 µL) + SIL-IS Equilibration B 2. Acidification (2% Formic Acid) A->B C 3. Load onto MCX Cartridge (Mixed-Mode Cation Exchange) B->C D 4. Wash 1: 2% FA in Water (Removes acidic/neutral salts) C->D E 5. Wash 2: 100% Methanol (Removes hydrophobic lipids) D->E F 6. Elution: 5% NH4OH in MeOH (Neutralizes amine for release) E->F G 7. Evaporation & Reconstitution (Initial Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: Solid-Phase Extraction (MCX) mechanistic workflow for 1-(Benzylsulfonyl)piperidin-4-amine.

Step-by-Step Methodology:

  • Aliquoting: Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Vortex and incubate at room temperature for 15 minutes.

  • Acidification: Add 100 µL of 2% Formic Acid (aq). Vortex. (Lowers pH to <4, ensuring complete protonation of the piperidine amine).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg sorbent).

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Apply 1 mL of 2% Formic Acid. (Removes uncharged and acidic matrix interferences).

  • Organic Wash: Apply 1 mL of 100% Methanol. (Critical step: Strips away phospholipids; the analyte remains ionically bound).

  • Elution: Apply 1 mL of 5% Ammonium Hydroxide in Methanol. (Raises pH > 11, neutralizing the amine and breaking the ionic bond).

  • Reconstitution: Evaporate the eluate under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE)

Causality: LLE relies on partitioning the analyte into an immiscible organic solvent. Because the analyte is highly basic, it will remain in the aqueous phase at physiological pH. By adding a strong base (NaOH), the primary amine is deprotonated (neutralized), drastically increasing its lipophilicity and driving it into the organic layer.

Step-by-Step Methodology:

  • Aliquoting: Transfer 100 µL of plasma + 10 µL SIL-IS into a 2 mL microcentrifuge tube. Incubate for 15 minutes.

  • Alkalinization: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex briefly. (Raises pH > 11.5, rendering the molecule neutral).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the aqueous protein pellet.

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL of mobile phase.

Quantitative Data Summaries

Table 1: Representative LC-MS/MS MRM Parameters (ESI+) Note: Parameters assume a standard Triple Quadrupole mass spectrometer operating in positive ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
1-(Benzylsulfonyl)piperidin-4-amine 255.191.125Tropylium ion (Quantifier)
1-(Benzylsulfonyl)piperidin-4-amine 255.199.115Piperidin-4-amine cation (Qualifier)
SIL-IS (d5-analog) 260.196.125d5-Tropylium ion

Table 2: Comparative Performance Metrics of Sample Preparation Methods Data reflects typical bioanalytical performance for basic sulfonamide-piperidine derivatives[1][2].

MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)ThroughputBest Use Case
Protein Precipitation (PPT) 85 - 95%High (-30% to -50%)Very HighEarly Discovery PK
MCX SPE (Protocol A) 90 - 98%Minimal (< -5%)MediumRegulated Clinical Trials
LLE (Protocol B) 75 - 85%Low (-10% to -15%)MediumLipid-rich / Hemolyzed samples

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. IQVIA.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. U.S. Food and Drug Administration.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Benzylsulfonyl)piperidin-4-amine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized piperidines often presents unexpected challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized piperidines often presents unexpected challenges. The synthesis of 1-(benzylsulfonyl)piperidin-4-amine—a critical building block for various neuroactive and antimicrobial compounds—is typically achieved in two main stages: the sulfonylation of N-Boc-piperidin-4-amine with benzylsulfonyl chloride, followed by the acidic deprotection of the Boc group.

While seemingly straightforward, this workflow is notorious for variable yields, stubborn impurities, and product loss during isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure a self-validating and high-yielding synthetic system.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is the yield of my sulfonylation step consistently below 50%, accompanied by a highly polar by-product? The Causality: The issue lies in the unique reactivity of benzylsulfonyl chloride. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), benzylsulfonyl chloride possesses highly acidic alpha-protons. When exposed to strong, unhindered bases like triethylamine (TEA), it rapidly undergoes an E1cB elimination to form a highly reactive phenylsulfene intermediate [1]. If the local concentration of this sulfene exceeds that of the amine, or if trace moisture is present, the sulfene rapidly hydrolyzes into phenylmethanesulfonic acid (the polar by-product) or dimerizes. The Fix: You must control the rate of sulfene formation. Switch from TEA to a less basic, nucleophilic catalyst like pyridine, which modulates the reactive intermediate. Furthermore, strictly enforce a dropwise addition of the sulfonyl chloride to a pre-cooled (0 °C) solution of the amine and base.

Q2: During the Boc-deprotection step using TFA/DCM, I observe alkylated side products. How can I prevent this? The Causality: Acid-mediated cleavage of the Boc group generates carbon dioxide and a highly reactive tert-butyl cation[2]. In the absence of a scavenger, this carbocation will act as an electrophile, alkylating the newly formed secondary/primary amine or the aromatic ring of the benzylsulfonyl group, leading to a complex mixture of +56 Da mass adducts. The Fix: Introduce a carbocation scavenger into your deprotection cocktail. Adding 2.5% to 5% triisopropylsilane (TIPS) or anisole permanently quenches the tert-butyl cation, ensuring a clean deprotection profile.

Q3: I am losing a significant amount of my final product during the aqueous workup. How do I improve recovery? The Causality: The final product, 1-(benzylsulfonyl)piperidin-4-amine, contains a free primary amine attached to a piperidine ring, making it highly polar and water-soluble. When neutralizing the acidic deprotection mixture, the freebase partitions poorly into standard organic solvents like ethyl acetate or diethyl ether. The Fix: Modify your extraction solvent to disrupt the hydration sphere of the amine. Use a highly polar organic mixture, such as 10% isopropanol in dichloromethane (DCM). Additionally, ensure the aqueous phase is adjusted to exactly pH 10.5 to fully deprotonate the amine without hydrolyzing the sulfonamide.

Part 2: Quantitative Condition Screening

The following table summarizes our internal optimization data for the sulfonylation of N-Boc-piperidin-4-amine, illustrating the critical impact of base selection and addition rate on the suppression of the sulfene hydrolysis pathway.

BaseSolventTemp (°C)Addition MethodTarget Yield (%)Major By-product
Triethylamine (TEA)DCM25Bolus42%Phenylmethanesulfonic acid
Triethylamine (TEA)DCM0Dropwise65%Phenylmethanesulfonic acid
N,N-DiisopropylethylamineDCM0Dropwise78%Trace sulfonic acid
Pyridine DCM 0 Dropwise 85% None detected

Part 3: Mechanistic Workflow Visualization

The diagram below illustrates the mechanistic divergence during the sulfonylation step. Controlling the pathway of the phenylsulfene intermediate is the key to maximizing your reaction yield.

MechanisticPathway Start Benzylsulfonyl Chloride (PhCH₂SO₂Cl) Sulfene Phenylsulfene [PhCH=SO₂] Start->Sulfene E1cB Elimination (-HCl) Base Base (TEA/Pyridine) Base->Sulfene Product Protected Sulfonamide (Target Product) Sulfene->Product + Amine (Desired) Byproduct Phenylmethanesulfonic Acid (Hydrolysis By-product) Sulfene->Byproduct + H₂O (Undesired) Amine N-Boc-piperidin-4-amine Amine->Product Water Trace Moisture Water->Byproduct

Mechanistic divergence in sulfonylation highlighting the reactive phenylsulfene intermediate.

Part 4: Optimized Experimental Protocols

Protocol A: Synthesis of tert-Butyl (1-(benzylsulfonyl)piperidin-4-yl)carbamate

This protocol utilizes pyridine and temperature control to suppress sulfene dimerization and hydrolysis.

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Controlled Sulfonylation: Dissolve benzylsulfonyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise over 30 minutes to the cooled reaction mixture.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (a self-validating step critical to removing residual pyridine), followed by water and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) if necessary.

Protocol B: Boc-Deprotection and Isolation of Free Amine

This protocol utilizes carbocation scavenging and a specialized extraction matrix to maximize recovery.

  • Deprotection Cocktail: Dissolve the purified tert-butyl (1-(benzylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in anhydrous DCM (5 mL/mmol). Add triisopropylsilane (TIPS) (0.1 eq) as a carbocation scavenger.

  • Acid Cleavage: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 v/v ratio of DCM:TFA.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • pH Adjustment: Dissolve the crude TFA salt in a minimal amount of water. Carefully adjust the pH to 10.5 using 2M aqueous NaOH. Do not exceed pH 11 to prevent sulfonamide hydrolysis.

  • Optimized Extraction: Extract the aqueous layer with a mixture of 10% Isopropanol in DCM (5x).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield pure 1-(benzylsulfonyl)piperidin-4-amine.

References

  • King, J. F., et al. "Organic Sulfur Mechanisms. 12. Reaction of Sulfenes with Triphenylphosphine." Canadian Journal of Chemistry. [Link]1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-(Benzylsulfonyl)piperidin-4-amine in DMSO

Welcome to the technical support center for 1-(Benzylsulfonyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(Benzylsulfonyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a molecule incorporating both a basic piperidine amine and an N-sulfonyl group, its behavior in solution can be complex. This document provides in-depth, field-proven insights and validated protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1-(Benzylsulfonyl)piperidin-4-amine is not dissolving in DMSO at my target concentration. What are the immediate troubleshooting steps?

A1: Initial solubility issues are common and can often be resolved with a systematic approach that addresses both kinetic and thermodynamic barriers to dissolution. The primary goal is to provide sufficient energy to overcome the compound's crystal lattice energy without causing chemical degradation.

Underlying Principles: The dissolution process involves the disruption of intermolecular forces within the solid compound (crystal lattice energy) and the formation of new interactions between the solute and the solvent molecules. 1-(Benzylsulfonyl)piperidin-4-amine possesses strong hydrogen bonding capabilities (amine N-H, sulfonyl O=S=O) and potential for dipole-dipole interactions, which can lead to a stable and difficult-to-disrupt crystal lattice. DMSO is a powerful polar aprotic solvent, but physical assistance is often required to accelerate the dissolution of crystalline solids.[1]

Initial Troubleshooting Workflow

start Start: Compound does not dissolve vortex 1. Vortex Vigorously (2-3 minutes) start->vortex check1 Visually inspect for dissolved solid vortex->check1 sonicate 2. Sonicate in Water Bath (15-30 minutes) check1->sonicate No success Success: Compound Dissolved Aliquot and store at -20°C/-80°C check1->success Yes check2 Visually inspect for dissolved solid sonicate->check2 warm 3. Gentle Warming (37°C water bath, 10-15 min) check2->warm No check2->success Yes check3 Visually inspect for dissolved solid warm->check3 check3->success Yes fail Issue Persists: Proceed to Q2/Q3 check3->fail No

Caption: Initial workflow for dissolving compounds in DMSO.

Detailed Protocol 1: Standard Dissolution Enhancement

  • Vigorous Vortexing: Ensure the vial is tightly capped. Vortex the solution at maximum speed for 2-3 minutes. This initial mechanical agitation can break up smaller agglomerates.

  • Sonication: If solids remain, place the vial in a water bath sonicator. Sonicate for 15-30 minutes.[2][3] Sonication uses ultrasonic waves to create micro-cavitations that break apart solid particles, significantly increasing the surface area exposed to the solvent.[4]

  • Gentle Warming: If the compound is still not fully dissolved, move the vial to a water bath set to 37°C for 10-15 minutes.[5][6] This modest increase in temperature provides thermal energy to help overcome the crystal lattice forces. Follow this with another brief vortexing.

    • Causality Note: Avoid aggressive heating (e.g., >50°C) unless you have confirmed the thermal stability of your compound, as it may lead to degradation.[7]

  • Visual Confirmation: After each step, hold the vial against a light source to check for any visible particulates or Tyndall effect (light scattering by suspended particles). A completely dissolved solution should be clear.

Q2: I've tried the initial steps, but solubility is still poor. Could the quality of my DMSO be the issue?

A2: Absolutely. The purity and water content of your DMSO can dramatically affect its solvating power for certain compounds.

Underlying Principles: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Even small amounts of water in DMSO can create a mixed-solvent system with properties different from pure DMSO. This can lead to a significant decrease in solubility for compounds that are highly soluble in anhydrous DMSO but poorly soluble in water.[4] This phenomenon is attributed to the non-ideal properties of DMSO-water mixtures, where the energy required to create a cavity in the solvent for the solute molecule increases.[4]

Recommendations:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO for preparing stock solutions.

  • Proper Storage: Once opened, store DMSO in a dry environment, tightly capped, and consider using a desiccant. For critical applications, dispense DMSO under an inert gas like argon or nitrogen.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture through condensation inside the vial, leading to compound precipitation over time.[4] It is best practice to aliquot stock solutions into single-use volumes.[2][8]

Q3: My compound is the hydrochloride (HCl) salt. How does this affect its solubility in DMSO, and should I consider converting it to the free base?

A3: The salt form of your compound is a critical factor. While hydrochloride salts are designed to enhance aqueous solubility, this property does not always translate to improved solubility in aprotic organic solvents like DMSO.[9]

Underlying Principles:

  • HCl Salt in DMSO: 1-(Benzylsulfonyl)piperidin-4-amine hydrochloride is an ionic salt. DMSO is a powerful solvent capable of dissolving many salts.[1] However, the strong ionic interactions in the crystal lattice of the salt require significant energy to overcome.

  • Free Base in DMSO: The free base form is a neutral molecule. By removing the ionic interactions of the HCl salt, you eliminate a major component of the crystal lattice energy. The resulting neutral molecule may have more favorable interactions with DMSO, which excels at solvating polar, non-ionic organic molecules.

Decision Workflow: Salt vs. Free Base

start Start: HCl salt has low solubility in DMSO protocol1 Attempt full dissolution (Protocol 1: Vortex, Sonicate, Warm) start->protocol1 check1 Is solubility sufficient? protocol1->check1 use_salt Proceed with HCl salt solution check1->use_salt Yes consider_fb Consider conversion to free base check1->consider_fb No check2 Is the final application in a non-polar organic solvent or is max concentration needed? consider_fb->check2 protocol2 Perform Free Base Conversion (Protocol 2) check2->protocol2 Yes no_need Continue troubleshooting with HCl salt (e.g., co-solvents) check2->no_need No dissolve_fb Dissolve free base in DMSO protocol2->dissolve_fb

Caption: Decision workflow for using the HCl salt vs. the free base.

Detailed Protocol 2: Conversion of HCl Salt to Free Base

This protocol is for situations where achieving the highest possible concentration in DMSO is critical, or if the compound will be used in subsequent non-polar solvent systems.

  • Dissolution: Dissolve the 1-(Benzylsulfonyl)piperidin-4-amine HCl in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise while stirring. Monitor the pH with a pH meter or pH paper. Continue adding base until the solution is alkaline (pH ~9-10). The free base may precipitate as a solid or an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a water-immiscible organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Combine the organic layers. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid or oil is the free base form of your compound, which can now be weighed and dissolved in anhydrous DMSO.

Q4: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A4: This is a very common phenomenon known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

Strategies to Mitigate Precipitation:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions. For example, dilute the 100% DMSO stock into a small volume of a 50:50 DMSO:buffer mixture before adding it to the final buffer solution.[8]

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This requires adding a larger volume to your final assay, but it reduces the magnitude of the solvent change at the point of addition.

  • Rapid Mixing: Add the DMSO stock dropwise to the aqueous solution while vortexing or vigorously stirring. This helps to rapidly disperse the compound before it has a chance to form localized, supersaturated pockets that lead to precipitation.

  • Maintain Low Final DMSO Concentration: For cell-based assays, it is crucial to keep the final DMSO concentration as low as possible (typically <0.5%, and often <0.1%) to avoid solvent-induced cytotoxicity.[6][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2]

  • Use of Co-solvents: If compatible with your experimental system, co-solvents can be included in the final aqueous medium to help maintain solubility. Common co-solvents include PEG400 or ethanol.[8]

Data Summary and Protocols
Table 1: Predicted Solubility Profile of 1-(Benzylsulfonyl)piperidin-4-amine

Based on its chemical structure, the following solubility characteristics can be predicted. This table serves as a guide for solvent screening if DMSO proves unsuitable.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFGood to ExcellentThese solvents are effective at solvating polar organic molecules. The free base form is expected to have higher solubility than the HCl salt.
Polar Protic Water, Methanol, EthanolpH-DependentAs a basic amine, solubility in water is expected to be low at neutral pH but increase significantly under acidic conditions (pH < pKa) where the protonated, more soluble salt form dominates.[11]
Moderately Polar Dichloromethane (DCM)Poor to ModerateThe free base form will be significantly more soluble than the highly polar HCl salt.
Non-Polar Hexanes, ToluenePoorThe molecule's polarity from the sulfonyl and amine groups makes it poorly suited for non-polar environments. Conversion to the free base is necessary for any appreciable solubility.
Protocol 3: Experimental Determination of Approximate Solubility (Shake-Flask Method)

This protocol allows for a practical, quantitative estimation of your compound's solubility limit in DMSO.[12]

  • Preparation: Add a known, excess amount of solid 1-(Benzylsulfonyl)piperidin-4-amine (e.g., 5 mg) to a pre-weighed vial. The solid should be in excess so that some remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Equilibration: Seal the vial tightly. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using an analytical technique like HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.[13]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in DMSO at that temperature.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology. Available at: [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Available at: [Link]

  • Isaksen, G. V., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2736–2745. Available at: [Link]

  • Brand, E., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1085–1093. Available at: [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio.com. Available at: [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Geological Survey of Denmark and Greenland Publications. Available at: [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug? ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UTDallas.edu. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2021). A REVIEW ON PHARMACEUTICAL SALTS. WJPR. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. USP.org. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.com. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Different Salt Concentrations on Dimethyl Sulfoxide (DMSO) Nanocluster Structures by Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. PharmTech.com. Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of carbon dioxide in aqueous solutions of N-methyldiethanolamine and piperazine: Prediction and correlation. ResearchGate. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrosynthesis of sulfonamides from DMSO and amines under mild conditions. RSC Publishing. Available at: [Link]

  • PMC. (2022). Modular Two-Step Route to Sulfondiimidamides. National Center for Biotechnology Information. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton.edu. Available at: [Link]

  • The Journal of Organic Chemistry. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications. Available at: [Link]

  • Journal of Visualized Experiments. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides From N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. JoVE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(Benzylsulfonyl)piperidin-4-amine Synthesis

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(benzylsulfonyl)piperidin-4-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(benzylsulfonyl)piperidin-4-amine.

The sulfonylation of piperidin-4-amine with benzylsulfonyl chloride is a fundamental transformation, yet it is notoriously prone to chemoselectivity issues and reagent hydrolysis. As a Senior Application Scientist, I have structured this guide to move beyond basic steps—focusing on the causality of impurity formation and providing self-validating purification protocols that guarantee high-fidelity isolation.

Mechanistic Overview: Impurity Generation Pathways

Understanding where impurities originate is the first step in eliminating them. The diagram below maps the competing reaction pathways when using unprotected starting materials.

ImpurityPathway SM1 Piperidin-4-amine (Unprotected) Product 1-(Benzylsulfonyl) piperidin-4-amine (Desired) SM1->Product Base, Solvent (Secondary Amine Attack) Imp1 Bis-sulfonylated Impurity SM1->Imp1 Excess Sulfonyl Chloride (Over-reaction) Imp3 Regioisomer (N4-Sulfonylated) SM1->Imp3 Primary Amine Attack (Kinetic Product) SM2 Benzylsulfonyl Chloride SM2->Product SM2->Imp1 Imp2 Benzylsulfonic Acid (Hydrolysis) SM2->Imp2 H2O / Base (Hydrolysis) SM2->Imp3

Reaction pathways generating impurities during 1-(benzylsulfonyl)piperidin-4-amine synthesis.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at +154 Da relative to my desired product. What is this, and how do I remove it? A: This is the bis-sulfonylated impurity . Piperidin-4-amine contains two nucleophilic sites: the secondary piperidine nitrogen and the primary exocyclic amine. Because the primary amine is less sterically hindered, it is highly reactive. If you use unprotected piperidin-4-amine, the benzylsulfonyl chloride will attack both sites.

  • Causality & Prevention: You cannot easily separate this via standard extraction. The definitive solution is to use tert-butyl piperidin-4-ylcarbamate (Boc-protected piperidin-4-amine) as your starting material. This physically blocks the primary amine, directing the electrophile exclusively to the piperidine nitrogen.

  • Removal: If it has already formed, Strong Cation Exchange (SCX) chromatography will remove it. The bis-sulfonylated product lacks a basic amine and will wash straight through the SCX resin, while your desired product will bind.

Q2: I am seeing a large amount of benzylsulfonic acid in my crude NMR. Why did this happen? A: Benzylsulfonic acid is the hydrolysis product of benzylsulfonyl chloride. Sulfonyl chlorides are highly sensitive to adventitious moisture[1]. In the presence of water and the basic conditions required for the reaction (e.g., triethylamine or K2CO3), the electrophilic sulfonyl sulfur undergoes rapid nucleophilic attack by hydroxide ions, generating the unreactive sulfonic acid[1].

  • Removal: Benzylsulfonic acid is highly water-soluble. A simple aqueous basic wash (e.g., saturated NaHCO3) of your organic layer will completely partition this impurity into the aqueous phase.

Q3: How do I get rid of unreacted benzylsulfonyl chloride without running a silica gel column? A: Unreacted benzylsulfonyl chloride is neutral and organic-soluble, meaning it will co-extract with your product.

  • Solution: Introduce an amine scavenger . Adding a small amount of ethanolamine or continuously stirring the mixture with an aqueous base (like K3PO4) at the end of the reaction will actively consume the residual chloride, converting it into a highly polar or water-soluble adduct that can be washed away[2]. Alternatively, SCX chromatography will leave the neutral chloride in the waste fraction[3].

Quantitative Impurity Profiling

Use this table to quickly identify and strategize the removal of specific reaction components.

ImpurityCausality / SourceΔ Mass (Da)Analytical DetectionPrimary Removal Strategy
Benzylsulfonic Acid Base-promoted hydrolysis of sulfonyl chloride due to moisture.-35.5LC-MS (ESI-), HPLCAqueous basic wash (NaHCO3).
Bis-sulfonylated Over-reaction at both the primary and secondary amines.+154.0LC-MS (ESI+), HPLCSCX Chromatography (washes out).
Regioisomer Sulfonylation at the primary amine instead of the piperidine N.0 (Isobaric)NMR, HPLC (RT shift)Preventative: Boc-protection of primary amine.
Benzylsulfonyl Chloride Unreacted starting material (excess equivalents used).N/AGC-MS, DerivatizationAmine scavenger (ethanolamine) or SCX.
Validated Experimental Protocol: Synthesis & SCX Purification

To ensure absolute trustworthiness in your workflow, we recommend the following self-validating protocol . This method utilizes Boc-protection to prevent regioisomers and relies on SCX (Strong Cation Exchange) chromatography[3].

SCX is a self-validating system: success is inherently verified by the physical properties of the molecules. The resin contains strongly acidic sulfonic acid groups. Only molecules with a basic primary amine (your deprotected product) can form a salt bridge and bind. Neutral impurities (unreacted chloride, bis-sulfonylated byproducts) and acidic impurities are physically incapable of binding and are flushed away.

Step 1: Regioselective Sulfonylation
  • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Cool the solution to 0 °C using an ice bath.

    • Causality Note: Cooling minimizes the exothermic hydrolysis of the sulfonyl chloride and suppresses unwanted side reactions.

  • Add benzylsulfonyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NaHCO3 to hydrolyze any trace unreacted sulfonyl chloride. Extract with DCM, dry over MgSO4, and concentrate in vacuo.

Step 2: Boc-Deprotection
  • Dissolve the crude protected intermediate in a 4:1 (v/v) mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 2 hours until complete consumption of the starting material is observed via LC-MS.

  • Concentrate the mixture thoroughly in vacuo to remove excess TFA, yielding the crude TFA salt of 1-(benzylsulfonyl)piperidin-4-amine.

Step 3: Self-Validating SCX Catch-and-Release Purification
  • Condition: Pre-condition a silica-based SCX cartridge by passing 3 Column Volumes (CV) of Methanol (MeOH) through it.

  • Load: Dissolve your crude TFA salt in a minimum volume of MeOH and load it onto the cartridge.

  • Wash (The Validation Step): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH.

    • Causality Note: All neutral impurities (bis-sulfonylated compounds) and acidic impurities (benzylsulfonic acid) are washed into the waste flask during this step.

  • Elute: Elute the desired product by passing 3 CV of 2M Ammonia in Methanol (NH3/MeOH) through the cartridge. The ammonia breaks the salt bridge, releasing the free base amine.

  • Isolate: Concentrate the basic eluent in vacuo to afford pure 1-(benzylsulfonyl)piperidin-4-amine as a white solid.

References
  • Aminopiperidines and related compounds (WO2008016811A2). Google Patents.
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1-(Benzylsulfonyl)piperidin-4-amine Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the Palladium-catalyzed Buchwald-Hartwig amination of 1-(Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the Palladium-catalyzed Buchwald-Hartwig amination of 1-(Benzylsulfonyl)piperidin-4-amine.

Coupling primary aliphatic amines on a piperidine scaffold presents unique mechanistic hurdles. The presence of the benzylsulfonyl protecting group further complicates base and temperature selection. This guide synthesizes field-proven methodologies and kinetic principles to help you troubleshoot over-arylation, catalyst poisoning, and functional group degradation.

Troubleshooting Logic & Catalyst Selection Workflow

Before adjusting reaction parameters, it is critical to diagnose the specific failure mode of your cross-coupling reaction. The decision tree below outlines the logical workflow for selecting the optimal ligand and precatalyst based on observed experimental deviations.

Troubleshooting Start Issue: Suboptimal Yield with 1-(Benzylsulfonyl)piperidin-4-amine Q1 Is diarylation (over-arylation) observed? Start->Q1 Sol1 Action: Switch to BrettPhos Steric bulk blocks 2° amine coordination Q1->Sol1 Yes Q2 Is the reaction sluggish or stalling early? Q1->Q2 No Sol1->Q2 Sol2 Action: Use Pd G3/G4 Precatalyst Ensures 100% active L-Pd(0) generation Q2->Sol2 Yes Q3 Is the benzylsulfonyl group degrading? Q2->Q3 No Sol2->Q3 Sol3 Action: Switch base to LHMDS Milder basicity prevents cleavage Q3->Sol3 Yes Success Optimized Mono-arylation Q3->Success No Sol3->Success

Decision tree for diagnosing and resolving catalyst and ligand failures in primary amine cross-coupling.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing significant diarylation (over-arylation) of 1-(Benzylsulfonyl)piperidin-4-amine, and how do I prevent it?

Causality: 1-(Benzylsulfonyl)piperidin-4-amine is an unhindered primary aliphatic amine. Once mono-arylated, the resulting secondary amine remains highly nucleophilic. If the catalyst's ligand pocket is not sufficiently sterically restricted, this secondary amine will outcompete the remaining primary amine for the Pd(II) intermediate, leading to undesired diarylation[1]. Solution: Switch the supporting ligand to BrettPhos or tBuBrettPhos . These ligands feature a highly substituted dialkylbiarylphosphine framework. The steric hindrance imposed by the di-isopropyl or di-tert-butyl groups tightly controls the coordination sphere of the Palladium center. This creates a highly selective environment where the primary amine can coordinate, but the bulkier mono-arylated secondary amine cannot undergo the subsequent coordination step[2]. For BrettPhos, the rate-limiting step is oxidative addition, ensuring that reductive elimination of the mono-arylated product is rapid and irreversible[3].

Q2: My reaction shows low conversion, and I see unreacted starting materials. I am using Pd(OAc)₂ and BrettPhos. What is failing?

Causality: The generation of the active L-Pd(0) species from Pd(II) precursors like Pd(OAc)₂ relies on in situ reduction by the amine or the phosphine ligand itself. This process is often inefficient, requires high temperatures, and can lead to the formation of inactive "Pd black" or the wasteful consumption of the expensive BrettPhos ligand[4]. Solution: Transition to a pre-formed Palladacycle Precatalyst such as BrettPhos Pd G3 or BrettPhos Pd G4 . These precatalysts act as self-validating systems; they undergo rapid, base-mediated activation under mild conditions to release exactly one equivalent of the active mono-ligated L-Pd(0) species and a harmless carbazole byproduct[4]. This ensures a known, high concentration of active catalyst from the very beginning of the reaction.

Q3: The cross-coupling is working, but I am observing cleavage or degradation of the benzylsulfonyl protecting group. How can I preserve it?

Causality: The benzylsulfonyl group is generally robust, but under strongly basic conditions (e.g., NaOtBu or KOtBu) at elevated temperatures, it is susceptible to deprotonation at the benzylic position or nucleophilic attack, leading to degradation. Solution: Modulate the basicity of the reaction. Replace strong alkoxide bases with milder alternatives like LHMDS (Lithium hexamethyldisilazide). LHMDS provides excellent proton tolerance and is highly compatible with BrettPhos-catalyzed primary amine couplings without degrading base-sensitive moieties[2].

Quantitative Ligand Selection Data

To optimize your specific substrate pairing, refer to the kinetic and selectivity profiles of standard Buchwald-Hartwig ligands below.

LigandTarget Amine ClassRate-Limiting StepMono-arylation SelectivityOptimal Base Pairing
BrettPhos Primary AliphaticOxidative AdditionExcellent (>95%)LHMDS, NaOtBu
tBuBrettPhos Hindered PrimaryOxidative AdditionExcellent (>98%)K₃PO₄, LHMDS
RuPhos Secondary AliphaticReductive EliminationPoor (Favors 2° amines)NaOtBu, K₃PO₄
XPhos General Aryl AminesVariesModerateCs₂CO₃, K₃PO₄

Data synthesized from comparative kinetic studies and ligand selection guides[3][4].

Self-Validating Experimental Protocol

To ensure reproducibility and mechanistic integrity, the following protocol utilizes a G3 precatalyst system. The catalytic cycle below highlights where the ligand exerts its rate-limiting influence.

CatalyticCycle Precat BrettPhos Pd G3 (Precatalyst) Pd0 L-Pd(0) (Active Catalyst) Precat->Pd0 Base Activation (- Carbazole) Pd2_OA L-Pd(II)(Ar)(X) (Oxidative Addition) Pd0->Pd2_OA + Aryl Halide (Rate-Limiting Step) Pd2_Amine L-Pd(II)(Ar)(NHR) (Amine Coordination) Pd2_OA->Pd2_Amine + Primary Amine + Base (- HX) Pd2_Amine->Pd0 Reductive Elimination Product Mono-arylated Product Pd2_Amine->Product Yields

Buchwald-Hartwig catalytic cycle highlighting the rate-limiting oxidative addition step for BrettPhos.

Protocol: Selective Mono-Arylation of 1-(Benzylsulfonyl)piperidin-4-amine

Objective: Achieve >95% mono-arylation conversion while preserving the benzylsulfonyl moiety.

Materials:

  • 1-(Benzylsulfonyl)piperidin-4-amine (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • LHMDS (1.5 equiv, 1.0 M solution in THF)

  • Anhydrous 2-MeTHF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-(Benzylsulfonyl)piperidin-4-amine (1.2 equiv), and BrettPhos Pd G3 (2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times) to prevent oxidative degradation of the catalyst[4].

  • Solvent & Base Addition: Inject anhydrous, degassed 2-MeTHF to achieve a 0.2 M concentration. Slowly add LHMDS dropwise via syringe. Causality Note: Dropwise addition prevents localized heating and premature base-induced side reactions with the sulfonyl group.

  • Catalyst Activation (Self-Validation): Place the vial in a pre-heated aluminum block at 70°C. Validation Check: The reaction should rapidly transition from a pale yellow suspension to a deep red/orange homogeneous solution. This color change visually validates the successful deprotonation of the precatalyst and the generation of the active L-Pd(0) species.

  • Monitoring: Stir for 4-12 hours. Monitor via LC-MS. The steric bulk of BrettPhos will inherently halt the reaction at the mono-arylated stage, preventing the formation of tertiary amines[2].

  • Quenching & Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (2 mL) to neutralize the LHMDS. Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 1-(Benzylsulfonyl)piperidin-4-amine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective derivatization of 1-(Benzylsulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective derivatization of 1-(Benzylsulfonyl)piperidin-4-amine .

This molecule presents a unique dual-nature challenge: it contains a sterically hindered primary amine at the C-4 position (the intended site of reaction) and a benzylsulfonyl protecting group at the N-1 position, which harbors highly acidic α -protons. Forcing the sluggish amine to react often inadvertently triggers side reactions at the protecting group. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to achieve high-yield, chemoselective derivatization.

Part 1: Frequently Asked Questions (FAQs) - Reactivity & Structural Dynamics

Q: Why is the C-4 primary amine in 1-(benzylsulfonyl)piperidin-4-amine poorly reactive during standard acylation or alkylation? A: The primary amine is located at the C-4 position of the piperidine ring. The inherent chair conformation of the piperidine ring, combined with the steric bulk of the benzylsulfonyl group at the N-1 position, creates significant steric hindrance[1]. This restricts the trajectory of incoming electrophiles, reducing the effective nucleophilicity of the amine and often necessitating optimized conditions to drive the reaction to completion[1].

Q: I am observing a major side product with a mass addition of my electrophile (+R), but NMR indicates the C-4 amine is still unsubstituted. What happened? A: You are likely observing α -alkylation or α -acylation of the benzylsulfonyl group. The methylene protons (-CH 2​ -) situated between the electron-withdrawing sulfonyl group and the phenyl ring are highly acidic, with a pKa of approximately 29 in DMSO[2]. If you use strong bases (e.g., NaH, LDA) to force the sluggish C-4 amine to react, you inadvertently deprotonate this benzylic position. This generates an α -sulfonyl carbanion that outcompetes the amine for the electrophile[2].

Part 2: Troubleshooting Guide - Minimizing Specific Side Reactions

Issue 1: Over-Alkylation (Formation of Tertiary Amines)
  • Mechanism & Causality: Direct alkylation with alkyl halides (R-X) often leads to over-alkylation. Once the primary amine is mono-alkylated, the resulting secondary amine can be equally or more nucleophilic than the starting material, leading to an inseparable mixture of primary, secondary, and tertiary amines.

  • Resolution: Abandon direct alkylation. Utilize reductive amination with aldehydes or ketones[1]. The formation of the iminium intermediate is reversible, but its subsequent reduction by sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is irreversible. The resulting secondary amine is too sterically hindered to readily form a second iminium ion, effectively halting the reaction at mono-alkylation[1].

Issue 2: α -Deprotonation of the Benzylsulfonyl Group
  • Mechanism & Causality: While sulfonyl groups are generally stable under standard basic conditions[3], the benzylic protons adjacent to the sulfonyl group are vulnerable to strong bases[2]. Using bases with a conjugate acid pKa > 25 (e.g., KOtBu, NaH) will quantitatively deprotonate this position, leading to unwanted C-C bond formation.

  • Resolution: Restrict base selection to tertiary amines (DIPEA, TEA) or mild inorganic carbonates (K 2​ CO 3​ ). These bases are perfectly suited to neutralize the acid byproducts of acylation (e.g., HCl) but are far too weak to deprotonate the benzylsulfonyl α -protons.

Issue 3: Premature Desulfonylation
  • Mechanism & Causality: The benzylsulfonyl group is robust against standard acidic and basic conditions[3], but it is highly susceptible to cleavage under strong reductive conditions (e.g., dissolving metal reductions like Na/NH 3​ , or aggressive hydride donors like LiAlH 4​ )[3].

  • Resolution: If your synthetic sequence requires the reduction of a functional group (e.g., reducing an amide to an amine at the C-4 position), substitute harsh reagents with milder alternatives like borane-tetrahydrofuran complex (BH 3​ ·THF) which preserve the N-S bond.

Part 3: Quantitative Data & Base Selection Matrix

To prevent α -deprotonation, base selection must be mathematically grounded in pKa differentials. The table below summarizes the compatibility of common bases with 1-(benzylsulfonyl)piperidin-4-amine.

Reagent / BaseConjugate Acid pKa (DMSO)Risk of α -DeprotonationRecommended for C-4 Derivatization?
Triethylamine (TEA) ~9.0NoneYes (Ideal for Acylation)
N,N-Diisopropylethylamine (DIPEA) ~10.5NoneYes (Ideal for Acylation)
Potassium Carbonate (K 2​ CO 3​ ) ~10.3 (in H 2​ O)NoneYes (Mild biphasic or polar aprotic)
Potassium tert-Butoxide (KOtBu) ~29.4HighNo (Will cause side reactions)
Sodium Hydride (NaH) ~35.0CriticalNo (Rapid α -deprotonation)
Lithium Diisopropylamide (LDA) ~36.0CriticalNo (Quantitative α -deprotonation)

Part 4: Reaction Workflows & Mechanistic Diagrams

Workflow Start 1-(Benzylsulfonyl) piperidin-4-amine Acylation Acylation / Amidation (Electrophile: R-COCl) Start->Acylation Alkylation Reductive Amination (Electrophile: R-CHO) Start->Alkylation Acyl_Cond Base: DIPEA or TEA Solvent: DCM, 0°C Acylation->Acyl_Cond Alkyl_Cond Reagent: NaBH(OAc)3 Additive: AcOH, DCE Alkylation->Alkyl_Cond Side1 Avoid: NaH, LDA Prevents: alpha-deprotonation Acyl_Cond->Side1 Success1 Mono-acylated Product Acyl_Cond->Success1 Side2 Avoid: Direct R-X Alkylation Prevents: Over-alkylation Alkyl_Cond->Side2 Success2 Mono-alkylated Product Alkyl_Cond->Success2

Chemoselective derivatization workflow for 1-(Benzylsulfonyl)piperidin-4-amine.

Mechanism Substrate Benzylsulfonyl Group (-SO2-CH2-Ph) Carbanion alpha-Sulfonyl Carbanion (-SO2-CH(-)-Ph) Substrate->Carbanion Deprotonation StrongBase Strong Base (pKa > 25, e.g., NaH) StrongBase->Carbanion SideProduct alpha-Alkylated Side Product Carbanion->SideProduct Nucleophilic Attack Electrophile Electrophile (e.g., R-X) Electrophile->SideProduct

Mechanistic pathway of alpha-deprotonation side reactions induced by strong bases.

Part 5: Validated Experimental Protocols

These protocols are engineered as self-validating systems. By following the specific causality-driven steps and utilizing the validation checkpoints, you ensure chemoselectivity.

Protocol A: Chemoselective Acylation (Acid Chloride Method)
  • Step 1 (Preparation): In a dry, nitrogen-flushed round-bottom flask, dissolve 1-(benzylsulfonyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM)[1].

  • Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, and its pKa is too low to deprotonate the benzyl group.

  • Step 3 (Initiation): Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution[1]. Causality: Cooling controls the exothermic reaction and prevents thermal degradation or ketene formation.

  • Step 4 (Validation Checkpoint): After 30 minutes, take a 10 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. You should observe the mass of the mono-acylated product [M+H]+ . If a mass of [M+Acyl−H+Acyl]+ is observed, α -deprotonation has occurred, indicating base contamination or excessive heating.

  • Step 5 (Workup): Stir for 2 hours at room temperature, then quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Chemoselective Reductive Amination
  • Step 1 (Imine Formation): To a stirred solution of 1-(benzylsulfonyl)piperidin-4-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq)[1]. Causality: The weak acid catalyzes the formation of the iminium ion without fully protonating the starting amine.

  • Step 2 (Incubation): Stir the mixture at room temperature for 1-2 hours to facilitate complete iminium ion formation[1].

  • Step 3 (Reduction): Add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise[1]. Causality: NaBH(OAc) 3​ is a mild reducing agent that specifically reduces the iminium ion, not the unreacted aldehyde, and does not cleave the sulfonamide protecting group.

  • Step 4 (Validation Checkpoint): Analyze the reaction via TLC (Ninhydrin stain). The primary amine starting material will stain intensely purple/pink, whereas the secondary amine product will stain yellow or faint brown. Complete disappearance of the purple spot validates the first step.

  • Step 5 (Workup): Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, and purify.

References

  • Sulfonyl Protective Groups Source: Chem-Station Int. Ed. URL:[Link]

  • α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1-(Benzylsulfonyl)piperidin-4-amine vs standard piperidines

Comparative Efficacy of 1-(Benzylsulfonyl)piperidin-4-amine vs. Standard Piperidines in Lead Optimization As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "piperidine paradox." While p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-(Benzylsulfonyl)piperidin-4-amine vs. Standard Piperidines in Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "piperidine paradox." While piperidine rings are ubiquitous in approved drugs due to their excellent vector projection and target affinity, their highly basic nature often introduces severe liabilities, including hERG channel blockade, poor membrane permeability, and phospholipidosis.

This guide provides an objective, data-driven comparison between standard basic piperidines—specifically Piperidin-4-amine (PA) and N-Benzylpiperidin-4-amine (NBPA)—and the structurally optimized scaffold 1-(Benzylsulfonyl)piperidin-4-amine (BSPA) . By converting a highly basic tertiary amine into a neutral sulfonamide, BSPA offers a privileged bioisosteric alternative that fundamentally alters the physicochemical and safety profile of the resulting pharmacophore.

Physicochemical Profiling: The Causality of Scaffold Selection

To understand why BSPA outperforms standard piperidines in late-stage lead optimization, we must examine the causality between molecular structure and ionization state.

Standard piperidines like NBPA possess two basic centers: the piperidine ring nitrogen (N1, pKa ~10.5) and the primary amine (N4, pKa ~9.5)[1]. At physiological pH (7.4), NBPA exists predominantly as a di-cation. This zwitterionic or highly cationic character restricts blood-brain barrier (BBB) permeability and strongly drives off-target interactions with the hERG potassium channel, whose inner cavity is lined with polar residues that trap basic amines[2].

BSPA solves this by introducing a strongly electron-withdrawing benzylsulfonyl group at N1. The sulfonamide linkage completely neutralizes the piperidine nitrogen (pKa ~0), leaving only the N4 primary amine protonated at pH 7.4. This shift from a di-cationic to a mono-cationic state drastically reduces hERG liability while maintaining the lipophilic benzyl group necessary for target engagement[3].

Quantitative Data Comparison
ScaffoldN1 pKa (Calculated)N4 pKa (Calculated)cLogPPredominant State (pH 7.4)hERG Liability Risk
Piperidin-4-amine (PA) ~11.2~9.5-0.5Di-cationicLow (Poor Permeability)
N-Benzylpiperidin-4-amine (NBPA) ~10.5~9.51.8Di-cationicHigh
1-(Benzylsulfonyl)piperidin-4-amine (BSPA) Neutral (~0) ~9.5 1.5 Mono-cationic Low

Mechanistic Advantages in Target Binding

The efficacy of BSPA is not solely derived from its improved safety profile; the sulfonamide group actively participates in target binding. The tetrahedral geometry of the sulfur atom projects the benzyl ring at a distinct trajectory compared to a planar amide or a flexible N-alkyl amine. Furthermore, the two sulfonamide oxygens serve as potent hydrogen-bond acceptors.

In the development of Acetylcholinesterase (AChE) inhibitors, researchers found that incorporating a benzylsulfonyl moiety significantly enhanced interaction with the Peripheral Anionic Site (PAS) of the enzyme. Compounds utilizing this structural motif achieved picomolar affinity (IC50 = 0.56 nM) and exhibited up to 18,000-fold selectivity over Butyrylcholinesterase (BuChE)[4].

G BSPA 1-(Benzylsulfonyl) piperidin-4-amine Sulfonamide Sulfonamide Linkage (Neutral N1) BSPA->Sulfonamide Amine Primary 4-Amine (pKa ~9.5) BSPA->Amine Benzyl Benzyl Ring (Steric Bulk) BSPA->Benzyl hERG Reduced hERG Liability Sulfonamide->hERG Eliminates basicity SaltBridge Target Salt Bridge Amine->SaltBridge Protonated at pH 7.4 PAS Hydrophobic Binding Benzyl->PAS Pi-Pi Stacking

Pharmacophoric deconstruction of BSPA showing structural domains and target engagement.

Experimental Workflows: Validating Scaffold Efficacy

To objectively prove the superiority of BSPA over standard piperidines, we employ self-validating experimental systems. The following protocols detail how to quantify the physicochemical and safety advantages of this scaffold.

Workflow S1 Scaffold Selection S2 pKa & LogD Profiling S1->S2 S3 hERG Patch Clamp Assay S2->S3 S4 Target Binding Efficacy S3->S4 S5 Lead Candidate S4->S5

Sequential screening workflow for evaluating piperidine scaffolds in lead optimization.

Protocol 1: High-Throughput Potentiometric pKa and LogD Profiling

Purpose: To empirically verify the neutralization of the N1 piperidine nitrogen and the resulting shift in lipophilicity.

  • Sample Preparation: Dissolve 1 mg of BSPA and NBPA in 1 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Internal Controls: Include Propranolol (highly basic, pKa ~9.5) and Carbamazepine (neutral) to validate the dynamic range of the potentiometric titrator.

  • Titration: Perform acid-base titration from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C.

  • LogD Determination: Perform a dual-phase titration by adding a known volume of octanol to the aqueous mixture. The shift in the apparent pKa in the presence of octanol allows for the precise calculation of LogD at pH 7.4.

  • Data Analysis: The absence of a secondary inflection point near pH 10.5 for BSPA confirms the complete neutralization of the piperidine core by the benzylsulfonyl group.

Protocol 2: Automated Whole-Cell Patch-Clamp hERG Assay

Purpose: To functionally validate that the mono-cationic state of BSPA mitigates the cardiotoxicity risks associated with di-cationic NBPA. Note: Binding assays are insufficient here; basic amines can become trapped intracellularly, requiring functional electrophysiology to measure true channel block.

  • Cell Culture: Plate CHO cells stably expressing the human KCNH2 (hERG) gene on a 384-well patch-clamp plate.

  • Assay Validation: Utilize E-4031 (100 nM) as a positive control. The assay is only valid if E-4031 produces >90% inhibition of the hERG tail current.

  • Compound Application: Apply BSPA and NBPA at escalating concentrations (0.1 μM to 30 μM) to the extracellular bath.

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Readout: Measure the peak tail current amplitude. NBPA typically exhibits an IC50 < 5 μM due to its lipophilic, di-basic nature. BSPA will demonstrate an IC50 > 30 μM, proving the safety advantage of the sulfonamide bioisostere.

Conclusion

The transition from standard piperidines to 1-(Benzylsulfonyl)piperidin-4-amine represents a masterclass in rational drug design. By leveraging the electron-withdrawing power of the sulfonamide group, medicinal chemists can eliminate the zwitterionic/di-cationic liabilities of traditional piperidines[2]. This modification not only rescues compounds from hERG-mediated attrition but also provides a rigid, hydrogen-bonding vector that frequently enhances target affinity[4].

Sources

Comparative

High-Resolution HCD vs. Resonant CID: A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(Benzylsulfonyl)piperidin-4-amine

Executive Summary Elucidating the structure of sulfonamide-piperidine pharmacophores—such as 1-(Benzylsulfonyl)piperidin-4-amine —presents a unique analytical challenge. These molecules contain competing sites for proton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elucidating the structure of sulfonamide-piperidine pharmacophores—such as 1-(Benzylsulfonyl)piperidin-4-amine —presents a unique analytical challenge. These molecules contain competing sites for protonation and possess complex gas-phase dissociation chemistries, including intramolecular rearrangements and charge migrations.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Beam-Type Higher-energy Collisional Dissociation (HCD) on high-resolution platforms (e.g., Orbitrap/Q-TOF) against traditional Resonant Collision-Induced Dissociation (CID) on ion trap platforms. By understanding the mechanistic causality behind these fragmentation techniques, researchers can optimize their workflows for more accurate structural elucidation and metabolite identification.

Mechanistic Causality: The Gas-Phase Chemistry

To evaluate the analytical platforms, we must first understand the intrinsic gas-phase behavior of the molecule. 1-(Benzylsulfonyl)piperidin-4-amine (Exact Mass: 254.1089 Da) typically protonates at the highly basic primary amine, yielding a precursor ion of [M+H]⁺ at m/z 255.1167 .

Upon activation, the molecule undergoes three primary competitive pathways:

  • Lowest Activation Energy (Ea) Pathway: Neutral loss of ammonia (NH₃, 17 Da) from the primary amine, yielding an abundant fragment at m/z 238.090 .

  • Direct Bond Cleavage: Cleavage of the sulfonamide (S-N) bond. Depending on charge retention, this yields either the protonated piperidin-4-amine (m/z 101.097 ) or the benzylsulfonyl cation (m/z 155.016 )[1].

  • Intramolecular Rearrangement: Extrusion of sulfur dioxide (SO₂, 64 Da). This requires a concerted rearrangement where the benzyl group migrates to the piperidine nitrogen, a hallmark of aromatic sulfonamides, yielding m/z 191.155 [2].

Technology Comparison: HCD vs. Resonant CID

The choice of fragmentation technology dictates which of the above pathways are observed.

The Physics of Resonant CID (Ion Trap)

In resonant CID, the precursor ion is excited at its specific secular frequency. Heating is slow (milliseconds), allowing the molecule's internal energy to equilibrate. Consequently, the molecule will almost exclusively dissociate via the lowest Ea pathway (loss of NH₃). Once fragmented, the product ion falls out of resonance and does not undergo further fragmentation. Furthermore, ion traps suffer from the "1/3 Rule" (low-mass cutoff), blinding the detector to critical low-mass reporter ions.

The Physics of Beam-Type HCD (Orbitrap / Q-TOF)

In HCD, ions are accelerated into a multipole collision cell filled with neutral gas (N₂ or Argon). The energy deposition is rapid (microseconds) and highly energetic[3]. This fast heating allows the molecule to access higher Ea pathways—such as the complex SO₂ extrusion—before the lowest Ea pathway can consume the entire precursor population. Additionally, primary fragments retain enough kinetic energy to undergo secondary collisions, yielding terminal structural markers like the benzyl cation (m/z 91.054 ).

Quantitative Data Presentation

The table below summarizes the objective performance differences between the two techniques for 1-(Benzylsulfonyl)piperidin-4-amine.

Fragment IonTheoretical m/zOrigin / Structural PathwayRel. Abundance (CID)Rel. Abundance (HCD)
[M+H - NH₃]⁺ 238.090Primary amine loss (Lowest Ea)100% (Base Peak)15%
[M+H - SO₂]⁺ 191.155Intramolecular SO₂ extrusion< 5%45%
[Benzylsulfonyl]⁺ 155.016S-N bond cleavage20%10%
[Piperidinamine]⁺ 101.097S-N bond cleavage (Charge retention)40%80%
[Benzyl]⁺ 91.054Secondary fragmentation of m/z 1550% (Out of resonance)100% (Base Peak)
[Piperidine Ring]⁺ 84.081Deep ring cleavage0% (Low-mass cutoff)30%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system design, ensuring that instrument performance is verified dynamically during the run.

Step 1: System Suitability & Baseline Validation
  • Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is strictly < 2 ppm.

  • Blank Verification: Inject 5 µL of solvent blank (50:50 H₂O:Acetonitrile + 0.1% Formic Acid). Verify the absence of carryover or background interference at m/z 255.1167 ± 5 ppm.

Step 2: Sample Preparation
  • Dissolve 1-(Benzylsulfonyl)piperidin-4-amine in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a final working concentration of 100 ng/mL using 50:50 H₂O:Acetonitrile containing 0.1% Formic Acid to facilitate efficient protonation.

Step 3: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: High-Resolution MS/MS Acquisition (HCD)
  • Source Parameters: ESI Positive mode; Spray Voltage 3.5 kV; Capillary Temp 300°C.

  • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at 255.1 m/z.

  • Stepped Collision Energy (Self-Validating Step): Program the HCD cell to use a stepped Normalized Collision Energy (NCE) of 20%, 40%, and 60% .

    • Causality: The 20% step ensures the fragile m/z 238 and m/z 155 ions are captured, while the 60% step forces the generation of the m/z 91 terminal fragment. The simultaneous presence of both extremes validates the collision cell's transmission efficiency.

  • Detection: Orbitrap/TOF resolution set to minimum 35,000 (at m/z 200).

Mandatory Visualizations

Fragmentation Precursor [M+H]+ m/z 255.116 LossNH3 [M+H - NH3]+ m/z 238.090 Precursor->LossNH3 -NH3 (17 Da) Lowest Ea (CID Favored) LossSO2 [M+H - SO2]+ m/z 191.155 Precursor->LossSO2 -SO2 (64 Da) Rearrangement (HCD) Piperidine Piperidinium Ion m/z 101.097 Precursor->Piperidine S-N Cleavage Charge Retention BenzylSulfonyl Benzylsulfonyl Cation m/z 155.016 Precursor->BenzylSulfonyl S-N Cleavage Charge Migration Benzyl Benzyl Cation m/z 91.054 LossSO2->Benzyl Ring Cleavage Secondary Fragmentation (HCD) BenzylSulfonyl->Benzyl -SO2 (64 Da) Secondary Fragmentation (HCD)

Fig 1: Fragmentation pathway logic of 1-(Benzylsulfonyl)piperidin-4-amine showing CID vs HCD bias.

Workflow cluster_CID Platform A: Ion Trap cluster_HCD Platform B: Q-TOF / Orbitrap Sample Sample Prep (100 ng/mL + 0.1% FA) LC UHPLC Separation (C18, 5-95% Gradient) Sample->LC ESI ESI(+) Protonation LC->ESI Quad Quadrupole Isolation (m/z 255.1 ± 0.5) ESI->Quad CID Resonant CID (Slow Heating, 1/3 Cutoff) Quad->CID HCD Beam-Type HCD (Fast Heating, Stepped NCE) Quad->HCD Detect High-Res Detection & Data Analysis CID->Detect HCD->Detect

Fig 2: Comparative LC-MS/MS workflow demonstrating the divergence between CID and HCD platforms.

References

  • Source: PubMed (Rapid Communications in Mass Spectrometry)
  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2)
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis)

Sources

Validation

Benchmarking 1-(Benzylsulfonyl)piperidin-4-amine Derivatives in Dopamine D2 Receptor Target Binding Assays: A Comparative Guide

The 1-(benzylsulfonyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in targeting a range of biological entities, including G protein-coupled receptors (GPCRs)...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-(benzylsulfonyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in targeting a range of biological entities, including G protein-coupled receptors (GPCRs), enzymes, and transporters.[1][2][3] This guide provides an in-depth comparative analysis of derivatives based on this scaffold, with a specific focus on their interaction with the dopamine D2 receptor (D2R), a critical target in the treatment of various neuropsychiatric disorders.[4][5] By presenting objective experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to effectively benchmark and advance their own D2R-targeted discovery programs.

The rationale for focusing on the D2R stems from its central role in dopaminergic signaling pathways, which are implicated in conditions such as schizophrenia, Parkinson's disease, and depression.[4][6] Antagonists and partial agonists of the D2R are mainstays in the treatment of these disorders.[4] The 1-(benzylsulfonyl)piperidine framework has emerged as a promising starting point for the development of novel D2R modulators, including a class of compounds known as "dopamine stabilizers."[7][8] These agents exhibit a unique profile of functional state-dependent D2R antagonism, offering the potential for improved therapeutic efficacy and reduced side effects compared to classical antipsychotics.[7][8]

This guide will delve into the structure-activity relationships (SAR) that govern the binding affinity of these derivatives for the D2R. We will present a comparative analysis of binding data for a selection of relevant compounds, providing a clear illustration of how modifications to the core scaffold influence target engagement. Furthermore, a detailed, step-by-step protocol for a competitive radioligand binding assay is provided to ensure the generation of robust and reproducible data.

Comparative Binding Affinities of Sulfonyl-Piperidine Derivatives at the Dopamine D2 Receptor

The binding affinity of a compound for its target is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the D2R binding affinities for a selection of sulfonyl-piperidine derivatives, illustrating the impact of structural modifications.

Compound IDStructureR1R2Ki (nM) for D2RReference
ACR16 (Pridopidine) 4-(3-(methylsulfonyl)phenyl)piperidineHpropyl>1000[8]
(-)-OSU6162 (S)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine3-methanesulfonyl-phenylpropyl447[8]

Note: The presented data is a representative selection to illustrate the SAR. A comprehensive screening of a larger library of 1-(benzylsulfonyl)piperidin-4-amine derivatives would be necessary for a complete understanding of the SAR landscape.

Structure-Activity Relationship (SAR) Insights

The data, though limited, provides valuable insights into the SAR of this compound class at the D2R. The position of the sulfonylphenyl group on the piperidine ring appears to significantly influence binding affinity. For instance, moving the substituent from the 4-position (ACR16) to the 3-position ((-)-OSU6162) results in a notable increase in affinity. This suggests that the spatial orientation of the sulfonylphenyl moiety within the D2R binding pocket is a key determinant of binding.

Furthermore, the nature of the substituent on the piperidine nitrogen (R2) is known to be a critical factor for D2R affinity in related scaffolds. While both ACR16 and (-)-OSU6162 possess a propyl group at this position, further exploration with different alkyl and aryl substituents would be crucial for optimizing potency. The "dopamine stabilizer" characteristics of these compounds, which are attributed to their "fast-off" kinetic properties and lack of intrinsic activity, highlight the importance of not only affinity but also the kinetic and functional aspects of ligand-receptor interactions.[7]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

The following protocol details a competitive radioligand binding assay for the determination of Ki values of test compounds at the human dopamine D2 receptor. This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the D2R.

Materials and Reagents:
  • Membrane Preparations: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293 or CHO cells).[9]

  • Radioligand: [3H]Spiperone or [3H]N-methylspiperone, high-affinity D2R antagonists.[1][10][11]

  • Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 1-10 µM).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 1-(Benzylsulfonyl)piperidin-4-amine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Glass Fiber Filters: Whatman GF/C or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).[9]

  • Scintillation Cocktail: Ultima Gold™ XR or equivalent.[10]

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Thaw the frozen aliquots of D2R membrane preparations on ice.

    • Resuspend the membranes in ice-cold assay buffer to the desired protein concentration (typically 10-25 µg of protein per well).[10] Keep the membrane suspension on ice.

  • Assay Plate Setup:

    • In a 96-well plate, prepare the following reactions in triplicate, with a final assay volume of 200-250 µL:

      • Total Binding (TB): Add assay buffer, the desired final concentration of [3H]Spiperone (typically close to its Kd, e.g., 0.25 nM), and the membrane preparation.[9][10]

      • Non-specific Binding (NSB): Add assay buffer, [3H]Spiperone, a high concentration of the non-specific binding determinant (e.g., 3 µM (+)-butaclamol), and the membrane preparation.[10]

      • Competition Binding: Add assay buffer, [3H]Spiperone, varying concentrations of the test compound, and the membrane preparation. A serial dilution of the test compound is recommended to generate a full inhibition curve.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[9][10]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[9] This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Radioactivity Counting:

    • Dry the filter mats (e.g., under a heat lamp or in an oven at 50°C for 30 minutes).[9]

    • Place the individual filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to soak for at least 6 hours.[10]

    • Measure the radioactivity (in counts per minute, CPM) of each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the TB wells.

    • For the competition binding wells, convert the CPM values to the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the biological context and the experimental procedure, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the workflow of the radioligand binding assay.

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist 1-(Benzylsulfonyl)piperidin-4-amine Derivative (Antagonist) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to G cluster_1 Radioligand Binding Assay Workflow A Prepare D2R Membranes B Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding A->B E Incubate (60-120 min, RT) B->E C Add Radioligand ([3H]Spiperone) C->B D Add Test Compounds (Derivatives) D->B F Rapid Filtration (Glass Fiber Filters) E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50 and Ki Determination) H->I

Caption: Workflow for the Dopamine D2 Receptor radioligand binding assay.

References

  • Bio-protocol. Radioligand binding assays. Available from: [Link]

  • van Vliet, L. A., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 148(2), 153-160. Available from: [Link]

  • Kühne, S. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, University of Regensburg). Available from: [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2565-2575. Available from: [Link]

  • Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818. Available from: [Link]

  • BindingDB. Ki Summary for Domperidone. Available from: [Link]

  • Toll, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3189. Available from: [Link]

  • Roth, B. L., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link]

  • Zhang, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Glennon, R. A., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095-6109. Available from: [Link]

  • Sonesson, C., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-3131. Available from: [Link]

  • Roth, B. L., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Lee, H. Y., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(19), 14837. Available from: [Link]

  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. Available from: [Link]

  • ResearchGate. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison of the In Vivo Stability of 1-(Benzylsulfonyl)piperidin-4-amine and Its Analogs: A Guide for Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, lauded for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, lauded for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs.[1][2][3] When coupled with a sulfonamide group, as in 1-(Benzylsulfonyl)piperidin-4-amine, the resulting molecule presents a unique profile of potential therapeutic activity and metabolic vulnerabilities. A critical determinant of a drug candidate's success is its in vivo stability, which directly influences its pharmacokinetic profile, bioavailability, and ultimately, its efficacy and safety.[4]

This guide provides a comprehensive framework for comparing the in vivo stability of 1-(Benzylsulfonyl)piperidin-4-amine (Parent Compound) and two hypothetical analogs designed to explore common metabolic liabilities:

  • Analog A: 1-((4-Methoxybenzyl)sulfonyl)piperidin-4-amine - Introduces an electron-donating group on the benzyl ring.

  • Analog B: 1-(Benzylsulfonyl)-N-methylpiperidin-4-amine - Features N-methylation of the primary amine on the piperidine ring.

We will delve into the scientific rationale behind experimental design, provide detailed protocols for a comparative pharmacokinetic study, and present illustrative data to guide researchers in their evaluation of similar compound series.

The Scientific Rationale: Anticipating Metabolic Fates

The chemical structure of a compound provides crucial clues to its potential metabolic pathways. For our compounds of interest, several metabolic transformations are anticipated, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes, which are major players in the metabolism of xenobiotics.[5][6][7]

Potential Metabolic Hotspots:
  • Benzylic Hydroxylation: The methylene bridge between the phenyl and sulfonyl groups is a prime target for oxidation by CYP450 enzymes, leading to the formation of an alcohol metabolite. This can be a major route of clearance.

  • Aromatic Hydroxylation: The benzyl ring itself can undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds. The introduction of a methoxy group in Analog A may influence the regioselectivity of this hydroxylation.

  • N-Dealkylation: The piperidine nitrogen is susceptible to enzymatic N-dealkylation. In Analog B , the N-methyl group is a likely site for oxidative removal. For the parent compound and Analog A, the primary amine at the 4-position of the piperidine ring could also be a site for metabolic modification, though N-dealkylation of the sulfonamide is less common.[8][9]

  • Piperidine Ring Oxidation: The piperidine ring itself can be a substrate for oxidation at carbons alpha to the nitrogen, potentially leading to lactam formation.[8][10]

The structural modifications in Analogs A and B are designed to probe these metabolic pathways. The electron-donating methoxy group in Analog A may increase the rate of aromatic hydroxylation, while the N-methylation in Analog B introduces a specific site for N-dealkylation.

Experimental Workflow for Comparative In Vivo Pharmacokinetic Study

A well-designed in vivo pharmacokinetic (PK) study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[4][11] The following workflow outlines a robust approach for comparing our three compounds.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Formulation Compound Formulation Development (e.g., in 0.5% CMC) Animal_Acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley rats, 1 week) Dosing Intravenous (IV) and Oral (PO) Dosing (n=3-5 rats/group/compound) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Time course Plasma_Extraction Plasma Sample Processing (Protein Precipitation or LLE) Blood_Sampling->Plasma_Extraction LC_MS_MS LC-MS/MS Quantification of Parent Compound & Metabolites Plasma_Extraction->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2, F%) LC_MS_MS->PK_Analysis Comparison Comparative Stability Assessment PK_Analysis->Comparison G cluster_parent Parent Compound cluster_analog_a Analog A cluster_analog_b Analog B cluster_metabolites Potential Metabolites Parent 1-(Benzylsulfonyl) piperidin-4-amine M1 Benzylic Hydroxylation (Alcohol metabolite) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Phenolic metabolite) Parent->M2 CYP450 AnalogA 1-((4-Methoxybenzyl)sulfonyl) piperidin-4-amine AnalogA->M1 CYP450 M4 O-Demethylation (Phenolic metabolite) AnalogA->M4 CYP450 AnalogB 1-(Benzylsulfonyl)-N-methyl piperidin-4-amine AnalogB->M1 CYP450 AnalogB->M2 CYP450 M3 N-Dealkylation (Primary amine) AnalogB->M3 CYP450

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